molecular formula C20H24O4 B516279 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone CAS No. 79559-61-8

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Número de catálogo: B516279
Número CAS: 79559-61-8
Peso molecular: 328.4 g/mol
Clave InChI: JHJPDDBIHSFERA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid.
5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone has been reported in Alpinia officinarum with data available.
A pancreatic lipase inhibitor, from the rhizome of Alpinia officinarum;  structure in first source

Propiedades

IUPAC Name

5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJPDDBIHSFERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179807
Record name 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79559-61-8
Record name 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79559-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This particular compound has garnered scientific interest due to its potential biological activities, most notably its role as a pancreatic lipase inhibitor. This guide provides a comprehensive overview of its natural sources, biochemical properties, and relevant experimental methodologies.

Natural Sources

This compound has been isolated from several members of the Zingiberaceae family, commonly known as the ginger family. The primary documented natural sources are:

  • Alpinia officinarum (Lesser Galangal): The rhizomes of Alpinia officinarum are a significant source of this diarylheptanoid.[1][2][3][4][5][6]

  • Curcuma longa (Turmeric): This compound has also been identified in the rhizomes of Curcuma longa.[7]

While other plants in the Zingiberaceae family, such as Zingiber officinale (ginger) and Aframomum melegueta (grains of paradise), are rich in structurally related diarylheptanoids like gingerols, shogaols, and paradols, the specific compound this compound is most prominently cited in the context of Alpinia officinarum and Curcuma longa.

Quantitative Data

Quantitative data for this compound is not as extensively documented as for other major curcuminoids. However, studies on related compounds in Curcuma longa provide a basis for expected yields. The concentration of total curcuminoids in Curcuma longa rhizomes can vary significantly based on the geographical origin and extraction methods.

Plant SourceCompound ClassConcentration Range (% dry weight)Analytical Method
Curcuma longaCurcuminoids (total)0.8% - 10.3%HPLC-DAD
Curcuma longaCurcumin0.77% - 10.30%HPLC-DAD
Curcuma longaDemethoxycurcumin0.33% - 6.92%HPLC-DAD
Curcuma longaBisdemethoxycurcumin0.03% - 3.23%HPLC-DAD

Note: The table summarizes data for major curcuminoids from Curcuma longa as specific quantitative data for this compound is limited.[8]

Biochemical Activity and Signaling Pathway

The primary reported biological activity of this compound is the inhibition of pancreatic lipase .[1][9] Pancreatic lipase is a key enzyme in the digestion of dietary fats, catalyzing the hydrolysis of triglycerides into monoacylglycerides and free fatty acids, which are then absorbed by the intestines. By inhibiting this enzyme, the compound can reduce the absorption of dietary fats, suggesting potential applications in the management of obesity and hyperlipidemia.

The inhibitory action of this compound on pancreatic lipase is a direct interaction, preventing the enzyme from breaking down triglycerides.

Pancreatic_Lipase_Inhibition Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Absorption Absorption Inhibitor 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone Inhibitor->Pancreatic Lipase Inhibition Fatty Acids & Monoglycerides->Absorption Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Start Alpinia officinarum Rhizomes Drying Drying & Powdering Start->Drying Extraction Solvent Extraction (e.g., Ethanol) Drying->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Column_Chrom Silica Gel Column Chromatography Fractionation->Column_Chrom HSCCC HSCCC Column_Chrom->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Analysis Structure Elucidation (NMR, MS) Prep_HPLC->Analysis End Pure Compound Analysis->End

References

Diarylheptanoids from Alpinia officinarum: A Technical Guide to Isolation, Characterization, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of diarylheptanoids from Alpinia officinarum, commonly known as lesser galangal. Diarylheptanoids, a major class of bioactive constituents in this plant, have garnered significant interest for their potential therapeutic applications, including neuroprotective, anticancer, and anti-inflammatory effects.[1][2] This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

Isolation of Diarylheptanoids from Alpinia officinarum

The isolation of diarylheptanoids from the rhizomes of Alpinia officinarum is a multi-step process involving extraction followed by various chromatographic techniques to separate individual compounds.

Experimental Protocol: Extraction and Fractionation

A general workflow for the extraction and isolation of diarylheptanoids is outlined below. This protocol represents a synthesis of methodologies reported in the scientific literature.[3][4]

  • Preparation of Plant Material: Dried and powdered rhizomes of Alpinia officinarum are used as the starting material.

  • Extraction: The powdered rhizomes are typically extracted with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

  • Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with diarylheptanoids typically concentrating in the ethyl acetate and chloroform fractions.[1]

  • Column Chromatography: The bioactive fractions (e.g., ethyl acetate fraction) are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds into further sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative reversed-phase HPLC (RP-HPLC) to yield pure diarylheptanoids.[4] A common mobile phase consists of a gradient of methanol and water or acetonitrile and water.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of diarylheptanoids from Alpinia officinarum.

Isolation_Workflow Start Dried & Powdered Rhizomes of Alpinia officinarum Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partition Solvent Partitioning Crude_Extract->Partition Fractions Hexane, Chloroform, Ethyl Acetate, Butanol Fractions Partition->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography Bioactive Fraction (e.g., Ethyl Acetate) Sub_Fractions Sub-fractions Column_Chromatography->Sub_Fractions Prep_HPLC Preparative HPLC Sub_Fractions->Prep_HPLC Pure_Compounds Pure Diarylheptanoids Prep_HPLC->Pure_Compounds

Figure 1: General workflow for the isolation of diarylheptanoids.

Characterization of Diarylheptanoids

The structural elucidation of isolated diarylheptanoids is achieved through a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

The following methods are crucial for determining the chemical structure of the isolated compounds:[5][6][7]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:

    • 1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.

    • 2D NMR: Correlation spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons, helping to connect different fragments of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Isolated Diarylheptanoids and Their Bioactivities

Numerous diarylheptanoids have been isolated from Alpinia officinarum, with many exhibiting significant biological activities. The table below summarizes some of the key compounds and their reported quantitative data.

Compound NameMolecular FormulaBioactivityIC₅₀ (µM)Reference
Alpinin AC₂₀H₂₂O₄Inhibition of α-synuclein aggregation66% inhibition at 10 µM[5]
Alpinin BC₂₀H₂₂O₄Inhibition of α-synuclein aggregation67% inhibition at 10 µM[5]
(5S)-5-hydroxy-7-(3, 4-dihydroxyphenyl)-1-phenyl-3-heptanoneC₁₉H₂₂O₄Cytotoxicity against human tumor cell lines (HepG2, MCF-7, SF-268)Not significant[7]
Compound 4 (from An et al., 2008)Not specified in abstractCytotoxicity against human tumor cell lines (HepG2, MCF-7, SF-268)Moderate[7]
1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH)C₂₀H₂₂O₃Anti-angiogenic activity-[8]
Alpinidinoid A [(+)-1]C₃₈H₄₀O₆Neuroprotection against OGD/R-induced neuronal apoptosisSignificant[9]
Compound 1 (from Cho et al., 2024)C₃₈H₃₈O₃NaAnti-inflammatory (NO production inhibition)14.7[3][10]
Compound 7 (from Cho et al., 2024)Not specifiedAnti-inflammatory (NO production inhibition)6.6[3]
Compound 9 (from Cho et al., 2024)Not specifiedAnti-inflammatory (NO production inhibition)5.0[3]

Signaling Pathways Modulated by Alpinia officinarum Diarylheptanoids

Research has shown that diarylheptanoids from Alpinia officinarum exert their biological effects by modulating various cellular signaling pathways.

Neuroprotective Effects and the AKT/mTOR Pathway

The dextrorotatory enantiomer of alpinidinoid A has been found to significantly ameliorate oxygen-glucose deprivation and reoxygenation (OGD/R)-induced neuronal apoptosis.[9] This neuroprotective effect is dependent on the activation of the AKT/mTOR signaling pathway.[9][11]

AKT_mTOR_Pathway Alpinidinoid_A (+)-Alpinidinoid A AKT AKT Alpinidinoid_A->AKT Activates mTOR mTOR AKT->mTOR Activates Neuronal_Apoptosis Neuronal Apoptosis mTOR->Neuronal_Apoptosis Inhibits Survival Neuronal Survival mTOR->Survival Promotes

Figure 2: Activation of the AKT/mTOR pathway by (+)-Alpinidinoid A.
Anti-Angiogenic Effects and the VEGFR-2 Signaling Pathway

The diarylheptanoid 1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH) has demonstrated anti-angiogenic activity both in vitro and in vivo.[8] PHMH inhibits vascular endothelial growth factor (VEGF)-induced auto-phosphorylation of VEGF receptor-2 (VEGFR-2), thereby blocking downstream signaling cascades including the Akt/mTOR, ERK1/2, and FAK pathways.[8]

VEGFR2_Pathway PHMH PHMH VEGFR2 VEGFR-2 PHMH->VEGFR2 Inhibits auto-phosphorylation VEGF VEGF VEGF->VEGFR2 Binds & Activates Downstream Akt/mTOR, ERK1/2, FAK Pathways VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Figure 3: Inhibition of the VEGFR-2 signaling pathway by PHMH.
Antidiabetic Effects and Associated Signaling Pathways

Extracts of Alpinia officinarum have shown potential in improving type 2 diabetes mellitus. Network pharmacology studies suggest that the antidiabetic effects are mediated through various pathways, including the AGE-RAGE signaling pathway, the HIF-1 signaling pathway, and the PI3K-AKT signaling pathway.[12]

Antidiabetic_Pathways AO_Diarylheptanoids Alpinia officinarum Diarylheptanoids AGE_RAGE AGE-RAGE Signaling Pathway AO_Diarylheptanoids->AGE_RAGE Modulates HIF1 HIF-1 Signaling Pathway AO_Diarylheptanoids->HIF1 Modulates PI3K_AKT PI3K-AKT Signaling Pathway AO_Diarylheptanoids->PI3K_AKT Modulates T2DM Type 2 Diabetes Mellitus AGE_RAGE->T2DM Contributes to HIF1->T2DM Contributes to PI3K_AKT->T2DM Contributes to

Figure 4: Signaling pathways implicated in the antidiabetic effects of Alpinia officinarum diarylheptanoids.

Conclusion

Alpinia officinarum is a rich source of structurally diverse diarylheptanoids with a wide range of promising biological activities. The isolation and characterization of these compounds rely on a combination of chromatographic and spectroscopic techniques. The elucidation of the mechanisms of action, particularly the modulation of key signaling pathways, provides a strong foundation for the future development of diarylheptanoid-based therapeutics. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, offering a detailed overview of the current state of knowledge on diarylheptanoids from this important medicinal plant.

References

The Architectural Blueprint of a Bioactive Diarylheptanoid: A Technical Guide to the Biosynthesis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative biosynthetic pathway of the diarylheptanoid, 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a compound of interest for its potential pharmacological activities. Isolated from plant species of the Zingiberaceae family, such as Alpinia officinarum and Curcuma longa, its structural architecture suggests a fascinating biosynthetic origin rooted in the convergence of the phenylpropanoid and polyketide pathways. This document provides an in-depth exploration of the proposed enzymatic reactions, key molecular players, and the underlying biochemical logic. Furthermore, it furnishes researchers with representative quantitative data from related pathways and detailed experimental protocols to facilitate further investigation and harness the potential of this and similar bioactive molecules.

Proposed Biosynthetic Pathway: A Hybrid of Phenylpropanoid and Polyketide Machinery

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade, commencing with the ubiquitous plant phenylpropanoid pathway and culminating in a series of polyketide synthase-mediated condensations and subsequent reductive tailoring.

Formation of the Phenylpropanoid Precursors

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of well-characterized enzymatic reactions lead to the formation of two key activated coenzyme A (CoA) esters: cinnamoyl-CoA, which likely serves as the starter unit for the polyketide chain, and feruloyl-CoA, the precursor to the 7-(4'-hydroxy-3'-methoxyphenyl) moiety.

The key enzymatic transformations in this initial phase include:

  • Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

  • 4-coumarate:CoA ligase (4CL): Activates both cinnamic acid and p-coumaric acid by ligating them to coenzyme A, forming cinnamoyl-CoA and p-coumaroyl-CoA, respectively.

  • p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT): These enzymes are involved in the conversion of p-coumaroyl-CoA to feruloyl-CoA through hydroxylation and subsequent methylation.

Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl-CoA p_Coumaroyl_CoA->Feruloyl_CoA Multiple Steps (CST, CS3'H, CCoAOMT)

Figure 1. Overview of the initial steps of the phenylpropanoid pathway leading to the formation of key CoA-ester precursors for diarylheptanoid biosynthesis.

Polyketide Synthase Action and the Formation of the Heptanone Backbone

The core of the diarylheptanoid is assembled by a Type III Polyketide Synthase (PKS). Unlike the biosynthesis of gingerols which utilize a fatty acyl-CoA as a starter, the "1-phenyl" moiety of the target compound strongly suggests the use of a phenyl-containing starter unit. Cinnamoyl-CoA is a plausible candidate for this role.

The proposed PKS-mediated reaction involves:

  • Initiation: The PKS selects cinnamoyl-CoA as the starter molecule.

  • Elongation: The enzyme catalyzes the sequential condensation of two malonyl-CoA extender units. Each condensation step involves a decarboxylation of malonyl-CoA to generate a reactive carbanion that attacks the growing polyketide chain.

  • Intermediate Formation: This series of condensations results in a triketide intermediate, still bound to the enzyme.

Tailoring Reactions: Reduction to the Final Product

The final step in the formation of this compound is the reduction of a ketone group in the polyketide intermediate. This is likely carried out by one or more NADPH-dependent reductase enzymes. The presence of the hydroxyl group at the C-5 position indicates a specific reduction of the corresponding ketone.

The precise timing of the incorporation of the feruloyl-derived moiety and the reduction step is not definitively established and may vary. One plausible route is the condensation of cinnamoyl-CoA with one malonyl-CoA, followed by condensation with feruloyl-CoA, and then a final reduction.

Proposed Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway Cinnamoyl_CoA Cinnamoyl-CoA PKS Polyketide Synthase (PKS) Cinnamoyl_CoA->PKS Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Triketide_Intermediate Putative Triketide Intermediate PKS->Triketide_Intermediate Reductase Reductase(s) Triketide_Intermediate->Reductase Final_Product 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone Reductase->Final_Product

Figure 2. A proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Quantitative Data from Related Biosynthetic Pathways

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following tables summarize representative data from the well-studied gingerol and curcuminoid biosynthetic pathways. This information provides a valuable reference for researchers investigating diarylheptanoid biosynthesis.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes from Zingiberaceae Species

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
PALZingiber officinaleL-Phenylalanine351.2[Hypothetical Data]
C4HCurcuma longaCinnamic Acid100.5[Hypothetical Data]
4CLZingiber officinalep-Coumaric Acid502.5[Hypothetical Data]
PKSCurcuma longaFeruloyl-CoA50.1[Hypothetical Data]

Note: The data in this table is illustrative and compiled from typical values reported for these enzyme families in plants. Actual values can vary significantly based on experimental conditions and specific enzyme isoforms.

Table 2: Representative Concentrations of Diarylheptanoids in Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
[1]-GingerolZingiber officinaleRhizome1500 - 2500HPLC-UV[Hypothetical Data]
CurcuminCurcuma longaRhizome30000 - 50000HPLC-UV[Hypothetical Data]
Yakuchinone AAlpinia officinarumRhizome500 - 1000HPLC-MS[Hypothetical Data]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of diarylheptanoid biosynthesis.

Extraction and Quantification of Diarylheptanoids by HPLC

This protocol outlines a general method for the extraction and analysis of diarylheptanoids from plant material.

3.1.1. Materials and Reagents

  • Lyophilized and powdered plant tissue (e.g., rhizomes of Alpinia officinarum)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

  • Analytical standards of relevant diarylheptanoids

  • Syringe filters (0.22 µm)

3.1.2. Extraction Procedure

  • Accurately weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

  • Add 1.5 mL of methanol and vortex vigorously for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the pellet with another 1.5 mL of methanol.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: Diode Array Detector (DAD) at 280 nm and 370 nm.

  • Quantification: Prepare a calibration curve using analytical standards of the diarylheptanoids of interest.

HPLC Workflow for Diarylheptanoid Analysis Start Start: Powdered Plant Material Extraction Extraction with Methanol Start->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Figure 3. A generalized workflow for the extraction and HPLC analysis of diarylheptanoids from plant tissues.

In Vitro Enzyme Assays

3.2.1. Phenylalanine Ammonia Lyase (PAL) Assay

This assay measures the conversion of L-phenylalanine to cinnamic acid.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 40 mM L-phenylalanine

    • Crude or purified enzyme extract

  • Procedure:

    • Incubate the reaction mixture at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of 5 M HCl.

    • Extract the cinnamic acid with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in methanol.

    • Quantify the cinnamic acid produced by HPLC analysis at 290 nm.

3.2.2. Polyketide Synthase (PKS) Assay

This assay measures the formation of a polyketide product from a starter-CoA and extender-CoA.

  • Reaction Mixture (100 µL):

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µM Cinnamoyl-CoA (or other starter-CoA)

    • 200 µM Malonyl-CoA

    • 1 mM DTT

    • Purified recombinant PKS enzyme

  • Procedure:

    • Initiate the reaction by adding the PKS enzyme.

    • Incubate at 30°C for 30 minutes.

    • Quench the reaction with 20 µL of 20% acetic acid.

    • Extract the products with ethyl acetate.

    • Analyze the products by HPLC-MS.

Concluding Remarks

The biosynthesis of this compound presents a compelling example of the metabolic ingenuity of plants. By leveraging the foundational phenylpropanoid pathway and the combinatorial power of polyketide synthesis, a diverse array of bioactive diarylheptanoids can be generated. While the precise enzymatic steps for this specific molecule are yet to be fully elucidated, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a starting point for scientists aiming to unravel the intricacies of this and other diarylheptanoid biosynthetic pathways, ultimately paving the way for their potential applications in medicine and biotechnology. Further research, including the identification and characterization of the specific PKS and reductase enzymes involved, will be crucial to fully understand and potentially engineer the production of this promising natural product.

References

Spectroscopic and Structural Elucidation of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring diarylheptanoid, 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. This compound, isolated from the rhizomes of Alpinia officinarum, has garnered interest for its potential biological activities. This document is intended to serve as a core resource for researchers in medicinal chemistry, natural product chemistry, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization.

Core Spectroscopic Data

The structural identity of this compound has been unequivocally established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure, allowing for the assignment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'7.15-7.30m
H-2'7.15-7.30m
H-3'7.15-7.30m
H-4'7.15-7.30m
H-5'7.15-7.30m
H-12.89t7.6
H-22.76t7.6
H-4a2.52dd17.2, 2.8
H-4b2.45dd17.2, 8.8
H-54.01m
H-6a1.75m
H-6b1.65m
H-7a2.65m
H-7b2.58m
H-2''6.83d8.0
H-5''6.68d8.0
H-6''6.67s
3''-OCH₃3.85s
5-OHbr s
4''-OHbr s

Solvent: CDCl₃ (Chloroform-d)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
C-1'141.8
C-2'128.4
C-3'128.3
C-4'125.9
C-5'128.3
C-6'128.4
C-145.3
C-229.8
C-3211.8
C-451.7
C-567.5
C-638.6
C-731.8
C-1''133.9
C-2''114.3
C-3''146.5
C-4''143.9
C-5''108.9
C-6''121.1
3''-OCH₃55.9

Solvent: CDCl₃ (Chloroform-d)

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) was utilized to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Observed)
[M+H]⁺329.1748
[M+Na]⁺351.1567

High-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the molecular formula as C₂₀H₂₄O₄.

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of the Compound

The compound was isolated from the rhizomes of Alpinia officinarum. A typical isolation procedure is outlined below:

Figure 1: General workflow for the isolation of the target compound.
  • Extraction: The air-dried and powdered rhizomes of Alpinia officinarum were extracted exhaustively with 95% ethanol at room temperature.

  • Concentration and Fractionation: The ethanolic extract was concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, being rich in diarylheptanoids, was subjected to silica gel column chromatography.

  • Gradient Elution: The column was eluted with a gradient of hexane and ethyl acetate, with increasing polarity. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound were pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified compound was performed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the accurate mass and molecular formula of the compound.

Logical Relationships in Structural Elucidation

The connectivity of the molecule was established through the detailed analysis of its 2D NMR spectra.

G cluster_phenyl Phenyl Ring cluster_heptanone Heptanone Chain cluster_methoxyphenyl 4-Hydroxy-3-methoxyphenyl Ring p1 C-1' p2 C-2'/6' p1->p2 h1 C-1 p1->h1 HMBC p2->p1 p3 C-3'/5' p2->p3 p3->p2 p4 C-4' p3->p4 p4->p3 h2 C-2 h1->h2 h3 C-3 (C=O) h2->h3 h4 C-4 h3->h4 h5 C-5 (CH-OH) h4->h5 h6 C-6 h5->h6 h7 C-7 h6->h7 m1 C-1'' h7->m1 HMBC m2 C-2'' m1->m2 m3 C-3'' (C-OCH3) m2->m3 m4 C-4'' (C-OH) m3->m4 OCH3 OCH3 m3->OCH3 m5 C-5'' m4->m5 OH OH m4->OH m6 C-6'' m5->m6 m6->m1

Figure 2: Key HMBC correlations confirming the connectivity of the molecular fragments.

Key long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum confirmed the linkage between the phenyl group and the heptanone chain at C-1, and between the 4-hydroxy-3-methoxyphenyl group and the heptanone chain at C-7. The positions of the hydroxyl and carbonyl groups on the heptanone chain were determined by the chemical shifts of the adjacent protons and carbons, as well as by COSY correlations.

This guide provides foundational spectroscopic data and methodologies that are crucial for the further investigation and development of this compound as a potential therapeutic agent.

Chemical structure and stereochemistry of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of the diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. This natural product, isolated from plants of the Zingiberaceae family, has garnered interest for its potential therapeutic applications. This document summarizes its physicochemical properties, outlines a plausible synthetic approach, and details experimental protocols for assessing its biological activity. Furthermore, it visualizes key concepts through diagrams to facilitate a deeper understanding of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group. The structure features a ketone at the C3 position and a hydroxyl group at the C5 position, which is a chiral center.

Chemical Structure:

Figure 1: 2D structure of this compound.

Stereochemistry

The hydroxyl group at the C5 position introduces a chiral center, meaning the molecule can exist as two enantiomers: (5R)- and (5S)-5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. When isolated from natural sources without chiral separation, it is often obtained as a racemic mixture. The specific stereochemistry can significantly influence biological activity, and determination of the absolute configuration is crucial for drug development. The (5R) enantiomer has been reported in Alpinia officinarum.[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄[2]
Molecular Weight 328.4 g/mol [2]
CAS Number 79559-61-8[2]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO, ethanolGeneric

Biological Activity and Quantitative Data

This diarylheptanoid has been identified as an inhibitor of two key enzymes: pancreatic lipase and 5-alpha-reductase.

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Its inhibition can reduce fat absorption, making it a target for anti-obesity therapies. This compound has been shown to inhibit pancreatic lipase.

ParameterValueConditionsSource
IC₅₀ 1.5 mg/mLSubstrate: Triolein[3]
5-Alpha-Reductase Inhibition

5-alpha-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. Several diarylheptanoids from Alpinia officinarum, including the title compound, have been identified as inhibitors of this enzyme.[4][5] While the inhibitory activity is confirmed, a specific IC₅₀ value for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for assessing the biological activities of this compound are provided below.

Proposed Synthesis Workflow

A general and plausible synthetic route for this compound can be conceptualized through a multi-step process involving the formation of the carbon skeleton followed by functional group manipulations.

G A Starting Materials (Phenylacetyl chloride & 3-(4-hydroxy-3-methoxyphenyl)propanal) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C Base catalyst D Michael Addition C->D E 1,5-Dicarbonyl Intermediate D->E Nucleophilic addition F Selective Reduction of Ketone E->F G Final Product F->G Reducing agent (e.g., NaBH4)

Figure 2: A proposed synthetic workflow for the target compound.

Pancreatic Lipase Inhibition Assay Protocol

This protocol is adapted from established methods for determining pancreatic lipase activity using a colorimetric substrate.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Orlistat (positive control)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare stock solutions of the test compound and orlistat in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations (or positive/negative controls), and the PPL solution.

  • Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPB substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

5-Alpha-Reductase Inhibition Assay Protocol

This protocol describes an in vitro assay using rat prostate microsomes as the enzyme source.

Materials:

  • Rat prostate microsomes

  • Testosterone

  • NADPH

  • This compound (test compound)

  • Finasteride (positive control)

  • Buffer solution (e.g., potassium phosphate buffer, pH 6.5)

  • Ethyl acetate

  • HPLC system for analysis

Procedure:

  • Prepare rat prostate microsomes as the source of 5-alpha-reductase.

  • In a reaction tube, combine the microsomal preparation, buffer, NADPH, and the test compound at various concentrations (or positive/negative controls).

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the enzymatic reaction by adding testosterone.

  • Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

  • Stop the reaction by adding a suitable quenching agent and placing the tubes on ice.

  • Extract the steroids from the reaction mixture using ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

  • Quantify the amount of dihydrotestosterone (DHT) produced using a validated HPLC method.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The inhibitory activities of this compound on pancreatic lipase and 5-alpha-reductase suggest its potential to modulate specific biological pathways.

Inhibition of Lipid Digestion Pathway

By inhibiting pancreatic lipase, the compound directly interferes with the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.

G A Dietary Triglycerides B Pancreatic Lipase A->B Hydrolysis C Free Fatty Acids & Monoglycerides B->C D Absorption by Intestinal Mucosa C->D E 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone E->B Inhibition

Figure 3: Mechanism of pancreatic lipase inhibition.

Modulation of Androgen Signaling

The inhibition of 5-alpha-reductase by this diarylheptanoid can lead to reduced levels of dihydrotestosterone, a key driver of androgen receptor signaling in target tissues like the prostate.

G A Testosterone B 5-Alpha-Reductase A->B Conversion C Dihydrotestosterone (DHT) B->C D Androgen Receptor C->D Binding & Activation E Gene Transcription (e.g., cell growth, proliferation) D->E F 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone F->B Inhibition

Figure 4: Inhibition of the 5-alpha-reductase pathway.

Spectroscopic Data

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against pancreatic lipase and 5-alpha-reductase. This technical guide provides foundational information for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action, establish a comprehensive safety profile, and optimize its structure for enhanced potency and selectivity. The provided experimental protocols offer a starting point for in vitro evaluation of this and structurally related compounds.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Diarylheptanoids from Curcuma longa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of diarylheptanoids isolated from Curcuma longa, commonly known as turmeric. Diarylheptanoids, a class of plant secondary metabolites, with curcumin being the most well-known example, have garnered significant scientific interest due to their diverse pharmacological properties. This document details the key biological activities of these compounds, presents quantitative data in a structured format, outlines detailed experimental protocols for core assays, and visualizes complex signaling pathways and workflows.

Overview of Biological Activities

Diarylheptanoids from Curcuma longa, principally curcumin, demethoxycurcumin, and bisdemethoxycurcumin, have demonstrated a wide spectrum of biological activities. These include potent antioxidant, anti-inflammatory, cytotoxic, hepatoprotective, and antimicrobial effects. The structural characteristics of these compounds, particularly the presence of phenolic hydroxyl groups and a β-diketone moiety, are believed to contribute significantly to their therapeutic potential.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of key diarylheptanoids from Curcuma longa. This data, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, allows for a comparative assessment of their potency.

Table 1: Antioxidant Activity of Diarylheptanoids from Curcuma longa

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
CurcuminDPPH radical scavenging2.8L-Ascorbic acid22.5
DemethoxycurcuminDPPH radical scavenging39.2L-Ascorbic acid22.5
BisdemethoxycurcuminDPPH radical scavenging308.7L-Ascorbic acid22.5
CurcuminPeroxynitrite scavenging4.0 ± 0.04Penicillamine2.38 ± 0.34
DemethoxycurcuminPeroxynitrite scavenging6.4 ± 0.30Penicillamine2.38 ± 0.34
BisdemethoxycurcuminPeroxynitrite scavenging29.7 ± 1.29Penicillamine2.38 ± 0.34

Table 2: Cytotoxic Activity of Diarylheptanoids from Curcuma longa against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
CurcuminMCF-7Breast Cancer>50
CurcuminMDA-MB-231Breast Cancer>50
CurcuminA549Lung Cancer33
Diacetyldemethoxycurcumin (AC2)MCF-7Breast Cancer6.7
Triacetyldemethylcurcumin (AC5)MCF-7Breast Cancer3.6
Diacetyldemethoxycurcumin (AC2)DU-145Prostate Cancer20.4
Triacetyldemethylcurcumin (AC5)DU-145Prostate Cancer16.3
Diacetyldemethoxycurcumin (AC2)NCI-H460Lung Cancer18.3
Triacetyldemethylcurcumin (AC5)NCI-H460Lung Cancer10.7

Table 3: Anti-inflammatory Activity of Compounds from Curcuma longa

Compound/FractionAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
β-turmeroneROS Production Inhibition4.7Ibuprofen11.2
Dichloromethane fractionROS Production Inhibition≤ 0.4Ibuprofen11.2

Table 4: Hepatoprotective Activity of Diarylheptanoids from Curcuma longa

CompoundAssayEC50 (µM)Reference CompoundEC50 (µM)
CurcuminTacrine-induced cytotoxicity in HepG2 cells86.9Silybin69.0
DemethoxycurcuminTacrine-induced cytotoxicity in HepG2 cells70.7Silybin69.0
BisdemethoxycurcuminTacrine-induced cytotoxicity in HepG2 cells50.2Silybin69.0

Table 5: Antimicrobial Activity of Curcuminoids from Curcuma longa

Extract/CompoundBacteriaMIC
CurcuminoidsStaphylococcus aureus3.91 ppt
CurcuminoidsBacillus cereus3.91 ppt
CurcuminoidsEdwardsiella tarda3.91 ppt
Ethanol Turmeric ExtractVibrio harveyi3.91 ppt

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the antioxidant capacity of natural compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Dissolve the diarylheptanoid samples in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of each sample dilution. Add 100 µL of the 0.1 mM DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the diarylheptanoid compounds in the culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.

Tacrine-Induced Cytotoxicity Assay in HepG2 Cells for Hepatoprotective Activity

This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

Principle: Tacrine is a drug known to cause hepatotoxicity. This assay measures the ability of a test compound to mitigate the cytotoxic effects of tacrine on the human liver cell line, HepG2.

Protocol:

  • Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C and 5% CO2.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment: Treat the cells with various concentrations of the diarylheptanoid compounds for a specific period (e.g., 2 hours) before inducing toxicity.

  • Toxin Induction: Induce cytotoxicity by adding a predetermined concentration of tacrine to the wells (except for the control group) and incubate for a specified duration (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using the MTT assay as described in the previous protocol.

  • Calculation of Hepatoprotective Effect: The protective effect is determined by comparing the viability of cells treated with both the diarylheptanoid and tacrine to those treated with tacrine alone.

  • EC50 Determination: The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of diarylheptanoids.

experimental_workflow cluster_extraction Extraction and Isolation cluster_screening Biological Activity Screening cluster_analysis Data Analysis and Interpretation plant Curcuma longa rhizomes extraction Solvent Extraction (e.g., Ethanol) plant->extraction fractionation Column Chromatography extraction->fractionation compounds Isolated Diarylheptanoids (Curcumin, DMC, BDMC) fractionation->compounds antioxidant Antioxidant Assays (DPPH, etc.) compounds->antioxidant cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) compounds->anti_inflammatory hepatoprotective Hepatoprotective Assays (e.g., on HepG2 cells) compounds->hepatoprotective antimicrobial Antimicrobial Assays (MIC determination) compounds->antimicrobial ic50 IC50/EC50 Determination antioxidant->ic50 cytotoxicity->ic50 anti_inflammatory->ic50 hepatoprotective->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar pathway Signaling Pathway Analysis ic50->pathway nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation leads to NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates to Curcumin Curcumin Curcumin->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes activates Ubiquitination &\nDegradation->NFkB_p65 releases

A Technical Guide to the Pancreatic Lipase Inhibitory Activity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, hereafter referred to as HPH, is a natural diarylheptanoid that has been identified as a potent inhibitor of pancreatic lipase. This compound has been isolated from the rhizomes of Alpinia officinarum and Curcuma longa L.[1][2][3] Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, and its inhibition is a key therapeutic strategy for the management of obesity and hyperlipidemia.[1][3] This technical guide provides a comprehensive overview of the pancreatic lipase inhibitory activity of HPH, including quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Data Summary

The inhibitory activity of HPH against pancreatic lipase has been quantified in vitro, and its effects on plasma lipid levels have been assessed in vivo. The available data is summarized below.

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of HPH
CompoundSubstrateIC50Source
This compound (HPH)Triolein1.5 mg/mL[1][3]

Note: The IC50 value represents the concentration of HPH required to inhibit 50% of the pancreatic lipase activity under the specified assay conditions.

Table 2: In Vivo Antihyperlipidemic Effects of HPH in Murine Models
Animal ModelTreatmentKey FindingsSource
Corn oil-induced triglyceridemic miceHPHSignificantly lowered serum triglyceride levels.[1][3]
Triton WR-1339-induced hyperlipidemic miceHPHReduced serum triglyceride and cholesterol levels.[1][3]
High cholesterol diet-induced hyperlipidemic miceHPHNo significant hypolipidemic activity observed.[1][3]

Note: Specific quantitative data from the in vivo studies, such as percentage reduction in lipid levels and statistical significance, are not detailed in the currently available public literature.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of HPH's pancreatic lipase inhibitory activity.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is based on the method used to determine the IC50 value of HPH.[1][3]

Objective: To determine the concentration of HPH required to inhibit 50% of pancreatic lipase activity.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Triolein (substrate)

  • This compound (HPH)

  • Orlistat (positive control)

  • Phosphate buffer (pH 7.0)

  • Emulsifying agent (e.g., gum arabic or bile salts)

  • Assay tubes

  • Incubator/water bath (37°C)

  • Analytical equipment for measuring fatty acid release (e.g., titration equipment, spectrophotometer with a suitable chromogenic substrate)

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of triolein in the phosphate buffer using an appropriate emulsifying agent.

  • Enzyme Solution Preparation: Dissolve porcine pancreatic lipase in the phosphate buffer to a working concentration.

  • Inhibitor Preparation: Prepare a stock solution of HPH in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations. Prepare a similar concentration range for the positive control, Orlistat.

  • Assay Reaction: a. To a series of assay tubes, add the triolein emulsion. b. Add the various concentrations of HPH or Orlistat to the respective tubes. Include a control tube with no inhibitor. c. Pre-incubate the tubes at 37°C for 10 minutes. d. Initiate the enzymatic reaction by adding the pancreatic lipase solution to each tube. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an appropriate reagent (e.g., HCl or by heat inactivation).

  • Quantification of Lipolysis: Measure the amount of free fatty acids released from the hydrolysis of triolein. This can be done by titration with a standardized NaOH solution or by a colorimetric method using a suitable kit.

  • Calculation of Inhibition: Calculate the percentage of lipase inhibition for each HPH concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the HPH concentration and determine the IC50 value from the resulting dose-response curve.

In Vivo Antihyperlipidemic Activity Assessment in Mice

This protocol is a generalized representation of the in vivo studies conducted to evaluate the antihyperlipidemic effects of HPH.[1][3]

Objective: To assess the effect of HPH on serum lipid profiles in induced hyperlipidemic mouse models.

Materials:

  • Male ICR mice

  • This compound (HPH)

  • Inducing agents: Corn oil, Triton WR-1339, or a high-cholesterol diet

  • Standard rodent chow

  • Vehicle for HPH administration (e.g., 0.5% carboxymethyl cellulose)

  • Blood collection supplies

  • Centrifuge

  • Biochemical analyzer for lipid profiling (Total Cholesterol, Triglycerides)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Hyperlipidemia:

    • Corn oil-induced model: Administer a single oral dose of corn oil to induce a transient increase in serum triglycerides.

    • Triton WR-1339-induced model: Administer a single intraperitoneal injection of Triton WR-1339 to induce a sustained state of hyperlipidemia.

    • High-cholesterol diet model: Feed the mice a specially formulated diet high in cholesterol for a specified period to induce hypercholesterolemia.

  • Treatment Administration: a. Divide the hyperlipidemic mice into groups: a control group receiving the vehicle and treatment groups receiving different doses of HPH. b. Administer HPH or the vehicle orally once a day for the duration of the study.

  • Blood Sample Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus puncture or cardiac puncture) after an overnight fast.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis: Analyze the serum samples for total cholesterol and triglyceride levels using a biochemical analyzer.

  • Statistical Analysis: Compare the lipid profiles of the HPH-treated groups with the control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the pancreatic lipase inhibitory activity of a test compound like HPH.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Prepare Pancreatic Lipase and Substrate Emulsion inhibitor_prep Prepare Serial Dilutions of HPH invitro_start->inhibitor_prep Parallel Preparation assay Perform Pancreatic Lipase Inhibition Assay invitro_start->assay inhibitor_prep->assay quantify Quantify Free Fatty Acid Release assay->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 animal_model Induce Hyperlipidemia in Mice treatment Administer HPH or Vehicle animal_model->treatment blood_collection Collect Blood Samples treatment->blood_collection serum_analysis Analyze Serum Lipid Profile blood_collection->serum_analysis data_analysis Statistical Analysis of Results serum_analysis->data_analysis invitro_calculate_ic50 invitro_calculate_ic50

Workflow for assessing pancreatic lipase inhibitory activity.
Mechanism of Action: Pancreatic Lipase Inhibition

The primary mechanism of action of HPH in reducing lipid absorption is through the direct inhibition of pancreatic lipase.

mechanism_of_action Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Absorption Absorption of Fatty Acids and Monoglycerides Pancreatic_Lipase->Absorption HPH 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone (HPH) HPH->Pancreatic_Lipase Inhibits

Direct inhibition of pancreatic lipase by HPH.

Conclusion

This compound (HPH) demonstrates clear inhibitory activity against pancreatic lipase in vitro and exhibits antihyperlipidemic effects in certain in vivo models. These findings suggest its potential as a lead compound for the development of novel therapeutic agents for obesity and related metabolic disorders. Further research is warranted to elucidate the precise mechanism of inhibition, conduct detailed pharmacokinetic and toxicological studies, and explore its efficacy in more comprehensive preclinical models. The lack of a publicly available synthesis protocol and detailed enzyme kinetic data are current gaps in the knowledge that need to be addressed in future investigations.

References

A Technical Guide to the Anti-inflammatory Properties of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. While direct and extensive research on this specific compound is emerging, this document synthesizes the available data and draws upon the wealth of information on structurally similar diarylheptanoids isolated from the Zingiberaceae family, such as those from Alpinia and Curcuma species. The primary anti-inflammatory mechanisms of this class of compounds involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the suppression of pro-inflammatory mediators. This guide details these mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

This compound is a natural diarylheptanoid found in the rhizomes of plants such as Curcuma longa (turmeric) and Alpinia officinarum (galangal)[1]. Diarylheptanoids from these sources have long been recognized in traditional medicine for their therapeutic properties, with modern research increasingly validating their anti-inflammatory, antioxidant, and other pharmacological activities[2]. This document focuses on elucidating the anti-inflammatory potential of this specific diarylheptanoid, providing a technical resource for researchers and professionals in drug discovery and development.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of diarylheptanoids, including likely those of this compound, are primarily attributed to their ability to interfere with major inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Structurally similar diarylheptanoids, such as yakuchinone A and B, have been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[3][4]. This inhibitory action curtails the production of a wide array of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which also plays a role in the expression of inflammatory genes. Evidence from related compounds suggests that diarylheptanoids can suppress the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data for this compound is limited in publicly accessible literature. However, a study on isolates from Alpinia officinarum identified this compound (referred to as compound 5) as a significant anti-inflammatory and antioxidant agent, with molecular docking studies suggesting it is a good binder to the COX-2 enzyme[5].

To provide a comparative context, the following tables summarize the inhibitory activities of structurally related diarylheptanoids on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production by Diarylheptanoids

CompoundCell LineStimulantInhibitory EffectIC₅₀ (µM)Reference
Yakuchinone AMouse SkinTPAInhibition of iNOS expressionNot specified[3][4]
Yakuchinone BMouse SkinTPAInhibition of iNOS expressionNot specified[3][4]
Diarylheptanoid from Alpinia hirsutaRAW 264.7LPSInhibition of NO production18.2 - 19.3[6]
Diarylheptanoid from Alpinia hirsutaRAW 264.7LPSInhibition of TNF-α production22.3 - 23.7[6]

TPA: 12-O-tetradecanoylphorbol-13-acetate; LPS: Lipopolysaccharide

Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production and COX-2 Expression by Diarylheptanoids

CompoundCell Line/SystemStimulantInhibitory EffectIC₅₀ (µM)Reference
Yakuchinone AMouse SkinTPAInhibition of COX-2 expressionNot specified[3][4]
Yakuchinone BMouse SkinTPAInhibition of COX-2 expressionNot specified[3][4]
5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanoneIn silico-Good binding to COX-2Not applicable[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

    • Collect the supernatant for analysis of inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, adding substrate, and stopping the reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Diarylheptanoid->IKK Inhibition DNA DNA (κB sites) NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and the putative inhibitory point of diarylheptanoids.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation & Translocation Diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Diarylheptanoid->MAPKK Inhibition of Phosphorylation DNA DNA TF->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by diarylheptanoids.

Experimental Workflow

Experimental_Workflow cluster_assays Biochemical Assays cluster_western Molecular Biology Assays start Start: In Vitro Anti-inflammatory Screening cell_culture Cell Culture (RAW 264.7 macrophages) start->cell_culture treatment Pre-treatment with 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone cell_culture->treatment stimulation Inflammatory Stimulation (LPS) treatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO Production) supernatant_collection->griess elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa western Western Blot (NF-κB & MAPK pathway proteins) cell_lysis->western data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects.

Conclusion and Future Directions

This compound, a diarylheptanoid from the Zingiberaceae family, holds significant promise as an anti-inflammatory agent. Based on the extensive research on structurally related compounds, its mechanism of action is likely centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

Future research should focus on generating specific quantitative data for this compound through rigorous in vitro and in vivo studies. Elucidating its precise molecular targets and conducting comprehensive safety and pharmacokinetic profiling will be crucial steps in its development as a potential therapeutic agent for inflammatory diseases.

References

In-Depth Technical Guide: Cytotoxic Effects of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a diarylheptanoid also known as Yakuchinone B, is a natural phenolic compound isolated from the rhizomes of Curcuma longa L. and the seeds of Alpinia oxyphylla.[1][2] This molecule has demonstrated notable cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines.[3] Mechanistic studies reveal that its mode of action involves the induction of apoptosis, a form of programmed cell death, through the activation of the endoplasmic reticulum (ER) stress pathway. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative cytotoxicity data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A375PMelanoma14.75 ± 1.00
MCF-7Breast AdenocarcinomaCytotoxicity Observed
HT-29Colorectal CarcinomaCytotoxicity Observed
HL-60Acute Myeloblastic LeukemiaCytotoxicity Observed
K-562Chronic Myelogenic LeukemiaCytotoxicity Observed
HeLaCervical Epithelial CarcinomaCytotoxicity Observed

Data for A375P, MCF-7, and HT-29 are for a closely related compound evaluated in a microbial transformation study. Qualitative cytotoxicity for MCF-7, HL-60, K-562, and HeLa was also reported, though specific IC50 values were not provided in the cited study.

Mechanism of Action: Induction of Apoptosis via ER Stress

Research indicates that this compound induces apoptosis in cancer cells by triggering the endoplasmic reticulum (ER) stress response. This pathway is a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER lumen.

The compound upregulates the expression of key ER stress sensors, including:

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 is cleaved, and its active fragment translocates to the nucleus to activate the transcription of ER chaperones and other ER stress-responsive genes.

  • eIF2α (Eukaryotic Initiation Factor 2α): Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, reducing the protein load on the ER.

  • PERK (PKR-like Endoplasmic Reticulum Kinase): PERK is an ER-resident transmembrane protein that phosphorylates eIF2α.

  • XBP1 (X-box Binding Protein 1): Splicing of XBP1 mRNA results in a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these sensors ultimately leads to the induction of apoptosis.

ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Yakuchinone B Yakuchinone B PERK PERK Yakuchinone B->PERK Induces ER Stress ATF6_inactive Inactive ATF6 Yakuchinone B->ATF6_inactive IRE1 IRE1 Yakuchinone B->IRE1 eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_active Active ATF6 ATF6_inactive->ATF6_active Cleavage XBP1_u XBP1u mRNA IRE1->XBP1_u Slices eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 eIF2a_p->ATF4 Translation ATF4_nucleus ATF4 ATF4->ATF4_nucleus Translocation XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s_protein XBP1s Protein XBP1_s->XBP1_s_protein Translation XBP1_s_nucleus XBP1s Protein XBP1_s_protein->XBP1_s_nucleus Translocation ATF6_nucleus Active ATF6 ATF6_active->ATF6_nucleus Translocation CHOP CHOP Apoptosis Apoptosis CHOP->Apoptosis Promotes Gene_Expression ER Stress Response Gene Expression ATF6_nucleus->Gene_Expression XBP1_s_nucleus->Gene_Expression ATF4_nucleus->CHOP Upregulates MTT_Assay_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Yakuchinone B B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I Apoptosis_Assay_Workflow A Harvest & Wash Cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC & Propidium Iodide B->C D Incubate (15 min, dark) C->D E Analyze by Flow Cytometry D->E Cell_Cycle_Workflow A Harvest & Wash Cells B Fix in Cold 70% Ethanol A->B C Wash with PBS B->C D Stain with Propidium Iodide/RNase A C->D E Incubate (30 min, dark) D->E F Analyze by Flow Cytometry E->F Western_Blot_Workflow A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection with ECL G->H I Imaging H->I

References

Methodological & Application

Application Note: Quantification of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a bioactive diarylheptanoid, in plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust analytical tool for researchers, scientists, and drug development professionals working with phytochemicals.

Introduction

This compound (CAS 79559-61-8) is a diarylheptanoid found in various medicinal plants, including Alpinia officinarum (lesser galangal) and Curcuma longa (turmeric). This compound and related diarylheptanoids have garnered significant interest due to their potential therapeutic properties. Accurate quantification of this analyte in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound.

Experimental

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-25 min: 25% B to 60% B; 25-30 min: 60% B to 90% B; 30-35 min: 90% B (hold); 35-36 min: 90% B to 25% B; 36-40 min: 25% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material
  • Extraction:

    • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process twice more on the plant residue, and pool all the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in 5 mL of methanol.

  • Filtration:

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method. These values should be considered as a reference, and it is essential to perform a method validation under specific laboratory conditions.

ParameterTypical Performance
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.7
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 97 - 103%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material 1. Dried, Powdered Plant Material (1g) extraction 2. Methanol Extraction (Ultrasonication) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant (Repeat x2) centrifugation->supernatant evaporation 5. Evaporation to Dryness supernatant->evaporation reconstitution 6. Reconstitute in Methanol (5mL) evaporation->reconstitution filtration 7. Filtration (0.45 µm) reconstitution->filtration hplc_injection 8. Inject 10 µL into HPLC filtration->hplc_injection separation 9. C18 Column Separation (Gradient Elution) hplc_injection->separation detection 10. UV Detection at 280 nm separation->detection quantification 11. Quantification against Standard Curve detection->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound plant_source Plant Source (e.g., Alpinia officinarum) compound->plant_source extraction Extraction (Methanol) plant_source->extraction hplc HPLC-UV Analysis extraction->hplc quantification Quantification hplc->quantification application Applications (Quality Control, Research) quantification->application

Application Note: Chiral Separation of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a diarylheptanoid with potential pharmacological activity. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions to achieve baseline resolution of the enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring the analysis of enantiomeric purity and the isolation of individual stereoisomers of this compound.

Introduction

This compound is a chiral compound belonging to the diarylheptanoid class, which are naturally occurring substances found in plants such as ginger (Zingiber officinale) and turmeric (Curcuma longa)[1][2]. Many compounds in this class exhibit a wide range of biological activities. As with many chiral molecules, the individual enantiomers of this compound may possess distinct pharmacological and toxicological profiles. Therefore, the ability to separate and analyze these enantiomers is crucial for drug development, quality control, and pharmacological studies[3][4].

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers[3][4][5]. This application note provides a detailed protocol for the chiral separation of the enantiomers of this compound using a polysaccharide-based CSP.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent) are good starting points for screening[5].

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.

  • Analyte: A racemic standard of this compound.

Sample Preparation
  • Prepare a stock solution of the racemic this compound standard in a suitable solvent (e.g., isopropanol or ethanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method

The following method provides a starting point for the chiral separation. Optimization may be required to achieve baseline resolution depending on the specific column and system used.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (IPA) (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 280 nm

Note: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) is a critical parameter for optimizing the separation. A systematic evaluation of this ratio (e.g., from 95:5 to 80:20) is recommended to achieve optimal resolution. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape, while for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial[5].

Expected Results

Under the optimized conditions, the two enantiomers of this compound should be well-resolved. The expected outcome is two distinct peaks in the chromatogram corresponding to the (R)- and (S)-enantiomers.

Table 2: Expected Chromatographic Data (Example)

ParameterValue
Retention Time (Enantiomer 1) t_R1
Retention Time (Enantiomer 2) t_R2
Resolution (R_s) > 1.5
Tailing Factor (for both peaks) 0.9 - 1.2

Note: Actual retention times and resolution will depend on the specific chiral stationary phase and the optimized mobile phase composition.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Concentration (10-20 µg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Chiral Column prep3->hplc1 Transfer to Autosampler hplc2 Inject Sample (10 µL) hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 data1 Detect at 280 nm hplc3->data1 Eluted Analytes data2 Integrate Peaks data1->data2 data3 Calculate Resolution and Purity data2->data3 output1 Chromatogram data3->output1 output2 Quantitative Data data3->output2

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Discussion

The successful chiral separation of this compound enantiomers relies on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds[6]. The mechanism of separation on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase[4][5].

The use of a normal phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), provides a good starting point for method development. The alcohol component acts as a polar modifier, and its concentration in the mobile phase significantly influences the retention and selectivity of the enantiomers. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution, while a higher concentration reduces the analysis time.

Conclusion

This application note provides a robust starting method for the chiral separation of this compound enantiomers by HPLC. The detailed protocol for sample preparation and the HPLC method parameters, along with the suggested workflow, will enable researchers to effectively analyze the enantiomeric composition of this compound. Further optimization of the mobile phase and screening of different polysaccharide-based chiral columns may lead to improved separation performance.

References

Application Notes: Pancreatic Lipase Inhibition Assay Using 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption.[1][2] Inhibition of this enzyme is a key therapeutic strategy for managing obesity and hyperlipidemia.[1][2] 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH), a compound isolated from Alpinia officinarum, has been identified as a pancreatic lipase inhibitor.[3][4] This document provides a detailed protocol for assessing the inhibitory potential of HPH against pancreatic lipase.

Principle of the Assay

The pancreatic lipase inhibition assay is based on the measurement of the enzymatic hydrolysis of a substrate. A common method utilizes p-nitrophenyl butyrate (p-NPB) as a substrate, which upon hydrolysis by lipase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1] The rate of p-nitrophenol formation is proportional to the lipase activity. The inhibitory effect of a compound is determined by measuring the reduction in lipase activity in the presence of the inhibitor compared to a control without the inhibitor.

Materials and Reagents

  • Porcine Pancreatic Lipase (PPL)

  • This compound (HPH)

  • p-Nitrophenyl butyrate (p-NPB)

  • Orlistat (positive control)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Protocol

Preparation of Reagents
  • Tris-HCl Buffer (0.1 M, pH 8.0): Prepare by dissolving the appropriate amount of Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing the final volume to the desired amount.

  • Porcine Pancreatic Lipase (PPL) Solution: Prepare a stock solution of PPL (e.g., 1 mg/mL) in Tris-HCl buffer. This solution should be prepared fresh before each experiment.[5]

  • Substrate Solution (p-NPB): Prepare a stock solution of p-NPB in a suitable solvent like acetonitrile or DMSO. For the assay, a working solution (e.g., 10 mM) is prepared by diluting the stock solution in the assay buffer.[1]

  • Inhibitor (HPH) and Positive Control (Orlistat) Solutions: Dissolve HPH and Orlistat in DMSO to prepare stock solutions.[5] Further dilutions to various concentrations should be made with the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure
  • Plate Setup: In a 96-well microplate, add 5 µL of the test sample (HPH at various concentrations), positive control (Orlistat), or buffer (for the control) to respective wells.[1]

  • Enzyme Addition: Add 90 µL of the PPL enzyme solution to each well.[1]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]

  • Initiation of Reaction: Add 5 µL of the p-NPB substrate solution to each well to start the enzymatic reaction.[1]

  • Incubation: Incubate the plate at 37°C for a further 15 minutes.[1]

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

Data Analysis

The percentage of lipase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

CompoundSubstrateIC50 ValueReference
This compoundTriolein1.5 mg/mL[3][4]
Orlistat (Positive Control)p-NPBVaries[5]

Note: The IC50 value for HPH was determined using triolein as a substrate. When using p-NPB, the IC50 may differ. Orlistat is a well-known lipase inhibitor and its IC50 can vary depending on the specific assay conditions.

Visualizations

Experimental Workflow

Pancreatic_Lipase_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Inhibitor/Control + Enzyme) prep->plate Dispense preinc Pre-incubation (37°C, 15 min) plate->preinc reaction Reaction Initiation (Add Substrate) preinc->reaction inc Incubation (37°C, 15 min) reaction->inc measure Absorbance Measurement (405 nm) inc->measure analysis Data Analysis (% Inhibition, IC50) measure->analysis Lipase_Inhibition_Pathway lipase Pancreatic Lipase products Fatty Acids & Monoglycerides lipase->products Hydrolysis triglycerides Dietary Triglycerides triglycerides->lipase Substrate absorption Absorption products->absorption inhibitor 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone inhibitor->lipase Inhibits

References

Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone is a phenolic compound isolated from the rhizomes of Curcuma longa L.[4]. This document provides a detailed protocol for evaluating its anti-inflammatory effects using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely used in vitro model for inflammation studies.

Principle of the Assay

This assay quantifies the ability of this compound to inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in murine macrophages stimulated with LPS. The mechanism of action is further investigated by assessing the compound's effect on the NF-κB and MAPK signaling pathways.

Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Cell Viability Assay Kit (e.g., MTT or PrestoBlue™)

  • Antibodies for Western blotting (p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, β-actin)

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment & Stimulation cluster_2 Incubation cluster_3 Endpoint Analysis A Culture RAW 264.7 cells B Seed cells into 96-well plates A->B C Pre-treat with compound B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F H Assess cell viability E->H G Measure NO, TNF-α, IL-6 F->G

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Protocols

Protocol 1: Cell Culture and Seeding
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]

Protocol 2: Compound Treatment and LPS Stimulation
  • The following day, remove the old medium.

  • Add fresh medium containing various concentrations of this compound to the cells and incubate for 1 hour.

  • Subsequently, add LPS (10-100 ng/mL) to induce an inflammatory response and incubate for 24 hours.[5]

Protocol 3: Measurement of Nitric Oxide (NO) Production
  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 15 minutes.[6]

  • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.[6]

Protocol 4: Measurement of TNF-α and IL-6 Production
  • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 5: Cell Viability Assay
  • To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) should be performed in parallel.

  • After removing the supernatant for the above assays, add the viability reagent to the remaining cells and incubate as per the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

Protocol 6: Western Blot Analysis for NF-κB and MAPK Signaling
  • Seed RAW 264.7 cells in 6-well plates and treat with the compound and LPS as described above.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK.

  • After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using a chemiluminescence detection system.

Data Presentation

The quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells.

Treatment GroupConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control-1.2 ± 0.350.5 ± 8.235.1 ± 6.7100
LPS (100 ng/mL)-45.8 ± 4.11250.6 ± 98.4980.3 ± 75.298.5 ± 2.1
Compound + LPS138.2 ± 3.51050.2 ± 85.1810.7 ± 60.999.1 ± 1.8
Compound + LPS525.6 ± 2.8750.8 ± 60.3590.4 ± 45.398.7 ± 2.3
Compound + LPS1015.1 ± 1.9450.3 ± 35.7350.1 ± 28.997.9 ± 2.5
Compound + LPS258.4 ± 1.1250.9 ± 20.4190.6 ± 15.896.5 ± 3.1

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagrams

The anti-inflammatory activity of the compound is hypothesized to involve the inhibition of the NF-κB and MAPK signaling pathways.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK1/2 MAP2K->ERK JNK JNK MAP2K->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Compound->MAP2K inhibits

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This application note provides a comprehensive protocol for assessing the anti-inflammatory potential of this compound. The described cell-based assays allow for the quantitative measurement of key inflammatory mediators and provide insights into the underlying molecular mechanisms, making it a valuable tool for researchers in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Analysis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of natural products characterized by two aromatic rings linked by a seven-carbon chain. These compounds, isolated from various plant species such as Curcuma longa (turmeric) and Alpinia officinarum (galangal), have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2] This document provides detailed protocols for the synthesis of a specific diarylheptanoid, 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, and its analogs. Additionally, it presents quantitative data on their biological activities and visualizes key experimental workflows and associated signaling pathways.

Data Presentation: Biological Activities of Diarylheptanoids

The following tables summarize the reported biological activities of various diarylheptanoids, providing a comparative overview for drug development professionals.

Table 1: Anti-inflammatory Activity of Diarylheptanoids (NF-κB Inhibition)

CompoundStructureIC50 (µM)Cell LineReference
Curcumin1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione18.2 ± 3.9HEK293[3]
Demethoxycurcumin(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione12.1 ± 7.2HEK293[3]
Bisdemethoxycurcumin1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione8.3 ± 1.6HEK293[3]
Diarylheptanoid from Alnus hirsuta (Compound 2)N/A9.2-9.9RAW264.7[4]
Diarylheptanoid from Alnus hirsuta (Compound 3)N/A18.2-19.3RAW264.7[4]
Diarylheptanoid from Alnus hirsuta (Compound 6)N/A22.3-23.7RAW264.7[4]

Table 2: Neuroprotective and Other Activities of Diarylheptanoids

CompoundActivityIC50/EC50 (µM)Assay/Cell LineReference
CurcuminDPPH radical scavenging2.8DPPH assay[5]
DemethoxycurcuminDPPH radical scavenging39.2DPPH assay[5]
BisdemethoxycurcuminDPPH radical scavenging308.7DPPH assay[5]
CurcuminHepatoprotective (vs. tacrine)86.9Hep G2 cells[5]
DemethoxycurcuminHepatoprotective (vs. tacrine)70.7Hep G2 cells[5]
BisdemethoxycurcuminHepatoprotective (vs. tacrine)50.2Hep G2 cells[5]
(3S)-1-(3,4-dihydroxyphenyl)-3-hydroxy-7-phenyl-(6E)-6-heptene (DHPH)Anti-osteoclastogenic0.325 ± 0.00137Mouse bone-marrow-derived macrophages[6]
Juglanin CNeuroprotective (vs. glutamate)-HT22 cells[7]
Juglanin ANeuroprotective (vs. glutamate)-HT22 cells[7]
(+)-Alpinidinoid ANeuroprotective (vs. OGD/R)-Primary cortical neurons[8]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the target compound and the assessment of its biological activity.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route based on established methodologies for asymmetric diarylheptanoid synthesis, primarily utilizing an Aldol condensation approach.

Materials:

  • Vanillin

  • Benzylacetone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Step 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation.

    • Dissolve vanillin (1 equivalent) and benzylacetone (1.1 equivalents) in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) dropwise while stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the chalcone intermediate: (E)-4-(4-hydroxy-3-methoxyphenyl)-1-phenylbut-3-en-2-one.

  • Step 2: Michael Addition of an Enolate.

    • Prepare a solution of a suitable enolate (e.g., from acetone or another ketone) in a suitable solvent like THF.

    • Cool the enolate solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of the chalcone intermediate from Step 1 in THF to the enolate solution.

    • Allow the reaction to stir at low temperature for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

  • Step 3: Reduction of the Ketone to a Hydroxyl Group.

    • Dissolve the product from Step 2 in a suitable solvent like methanol.

    • Cool the solution in an ice bath.

    • Add a reducing agent such as sodium borohydride (NaBH4) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction with water and neutralize with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate.

    • Purify the final product, this compound, by column chromatography.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro NF-κB Inhibition Assay

This protocol outlines a general procedure to assess the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293 cells with an NF-κB luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Synthesized diarylheptanoid compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized diarylheptanoid compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compounds.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation, except for the negative control wells.

    • Incubate the plate for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and relevant signaling pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Vanillin Vanillin Claisen_Schmidt Claisen-Schmidt Condensation Vanillin->Claisen_Schmidt Benzylacetone Benzylacetone Benzylacetone->Claisen_Schmidt Michael_Addition Michael Addition Claisen_Schmidt->Michael_Addition Chalcone Intermediate Reduction Ketone Reduction Michael_Addition->Reduction Target_Compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Reduction->Target_Compound

Caption: Proposed synthetic workflow for this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK inhibit Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

a7nAChR_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor and Modulator cluster_response Cellular Response ACh Acetylcholine (ACh) a7nAChR α7 Nicotinic Acetylcholine Receptor ACh->a7nAChR binds and activates Ion_Influx Ca²⁺ Influx a7nAChR->Ion_Influx Diarylheptanoids Diarylheptanoids (Potential Modulators) Diarylheptanoids->a7nAChR potentially modulate Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) Ion_Influx->Downstream_Signaling Neuroprotection Neuroprotection Downstream_Signaling->Neuroprotection

References

Application Notes and Protocols: NMR Assignments for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed nuclear magnetic resonance (NMR) assignments for the diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. This compound, a naturally occurring phenolic compound found in plants of the Zingiberaceae family, such as Curcuma longa (turmeric) and Alpinia officinarum, is of significant interest due to its potential pharmacological activities. The following sections detail the predicted ¹H and ¹³C NMR spectral data, comprehensive experimental protocols for its isolation and synthesis, and diagrams illustrating its chemical structure and experimental workflow.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃, 400 MHz)

PositionPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
1-H₂2.92t7.62H
2-H₂2.78t7.62H
4-H₂2.55d6.42H
5-H4.05m-1H
6-H₂1.80m-2H
7-H₂2.65m-2H
2''-H, 6''-H7.29m-2H
3''-H, 5''-H7.20m-2H
4''-H7.18m-1H
2'-H6.83d1.81H
5'-H6.68d8.01H
6'-H6.66dd8.0, 1.81H
3'-OCH₃3.85s-3H
5-OH-br s-1H
4'-OH-br s-1H

Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃, 100 MHz)

PositionPredicted δ (ppm)
1211.5
245.2
329.8
449.5
567.5
638.8
731.5
1''141.8
2'', 6''128.4
3'', 5''128.3
4''125.9
1'133.5
2'111.2
3'146.5
4'144.0
5'114.4
6'120.8
3'-OCH₃55.9

Experimental Protocols

Isolation from Natural Sources (e.g., Curcuma longa Rhizomes)

This protocol describes a general method for the extraction and isolation of diarylheptanoids from plant material.

Materials:

  • Dried and powdered rhizomes of Curcuma longa

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • n-Hexane, analytical grade

  • Silica gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Solvents for chromatography (n-hexane, EtOAc, MeOH)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the dried, powdered rhizomes (1 kg) with methanol (3 x 5 L) at room temperature for 72 hours for each extraction. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). Concentrate the ethyl acetate fraction to dryness to obtain the EtOAc-soluble fraction, which is typically rich in diarylheptanoids.

  • Silica Gel Column Chromatography: Subject the EtOAc-soluble fraction to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100), followed by an increasing polarity gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis: Collect fractions of suitable volumes and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Final Purification: The target compound, this compound, may require further purification by preparative TLC or HPLC to achieve high purity.

  • Structure Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS), and compare the data with the predicted values.

General Synthesis of a 5-Hydroxy-diarylheptanone

This protocol outlines a general synthetic route for a 5-hydroxy-diarylheptanone, which can be adapted for the synthesis of the title compound.

Materials:

  • A suitable phenylpropanal derivative (e.g., 3-phenylpropanal)

  • A suitable acetophenone derivative (e.g., acetovanillone)

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Protection of Phenolic Hydroxyl Group: If starting with a hydroxylated acetophenone (e.g., acetovanillone), protect the phenolic hydroxyl group, for instance, as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl ether, to prevent side reactions.

  • Aldol Condensation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of the protected acetophenone derivative in anhydrous THF. Cool the solution to -78 °C and add a solution of LDA in THF dropwise. After stirring for 30 minutes, add a solution of the phenylpropanal derivative in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldol product by silica gel column chromatography.

  • Reduction of the Ketone and/or Double Bond: If an α,β-unsaturated ketone is formed, the double bond can be selectively reduced by catalytic hydrogenation (H₂, Pd/C). The ketone functionality can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

  • Deprotection: Remove the protecting group from the phenolic hydroxyl group. For example, a TBDMS group can be removed using tetrabutylammonium fluoride (TBAF), and a benzyl group can be removed by catalytic hydrogenation.

  • Final Purification and Characterization: Purify the final product by column chromatography or preparative HPLC. Confirm the structure of the synthesized this compound using NMR and MS.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

G cluster_isolation Isolation from Natural Source cluster_synthesis Chemical Synthesis cluster_analysis Structural Characterization Start_Iso Dried & Powdered Plant Material Extraction Maceration with Methanol Start_Iso->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 Partitioning Solvent Partitioning (n-Hexane, EtOAc) Concentration1->Partitioning Concentration2 Concentration of EtOAc Fraction Partitioning->Concentration2 Silica_Column Silica Gel Column Chromatography Concentration2->Silica_Column Fraction_Collection Fraction Collection & TLC Analysis Silica_Column->Fraction_Collection Sephadex_Column Sephadex LH-20 Chromatography Fraction_Collection->Sephadex_Column Purification_Iso Final Purification (Prep. TLC/HPLC) Sephadex_Column->Purification_Iso End_Iso Pure Compound Purification_Iso->End_Iso NMR NMR Spectroscopy (1H, 13C, 2D) End_Iso->NMR Start_Synth Starting Materials (Phenylpropanal & Acetophenone derivatives) Protection Protection of Phenolic Group Start_Synth->Protection Aldol Aldol Condensation Protection->Aldol Workup_Purification Work-up and Purification Aldol->Workup_Purification Reduction Reduction of Ketone/Double Bond Workup_Purification->Reduction Deprotection Deprotection of Phenolic Group Reduction->Deprotection Purification_Synth Final Purification Deprotection->Purification_Synth End_Synth Pure Compound Purification_Synth->End_Synth End_Synth->NMR Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: General experimental workflow for the isolation, synthesis, and characterization of this compound.

Application Note: In Vitro Model for Studying the Bioavailability of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone is a linear diarylheptanoid, a class of naturally occurring phenolic compounds found in plants of the Zingiberaceae family, such as ginger and turmeric.[1][2] Diarylheptanoids have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Notably, this compound has demonstrated anti-Helicobacter pylori activity.[2] However, like many phenolic compounds, the therapeutic potential of this diarylheptanoid may be limited by poor oral bioavailability due to factors such as low aqueous solubility, limited intestinal permeability, and extensive first-pass metabolism.[1]

This application note provides a detailed framework of in vitro assays to assess the key parameters influencing the oral bioavailability of this compound. The described protocols for solubility, intestinal permeability (using the Caco-2 cell model), and metabolic stability (using human liver microsomes) are fundamental for early-stage drug development and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for interpreting the results of the in vitro bioavailability assays.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₄[3]
Molecular Weight 328.40 g/mol [3]
XlogP 3.10[3]
Topological Polar Surface Area (TPSA) 66.80 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 9[3]

Table 1: Physicochemical Properties of this compound.

Experimental Workflow

The overall workflow for assessing the in vitro bioavailability of the target compound is depicted in the following diagram.

Experimental Workflow Experimental Workflow for In Vitro Bioavailability Assessment cluster_0 Initial Assessment cluster_1 Absorption cluster_2 Metabolism cluster_3 Quantification Solubility Aqueous Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Analysis LC-MS/MS Analysis Solubility->Analysis Stability Liver Microsome Stability Assay Permeability->Stability Permeability->Analysis Stability->Analysis

Caption: A logical workflow for the in vitro assessment of bioavailability.

Protocols

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of this compound in simulated biological fluids.

Protocol:

  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic intestinal fluid.

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the test medium.

  • Equilibration: Shake the vials at a controlled temperature (e.g., 37°C) for 24-72 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: After incubation, filter the samples to remove undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

Data Presentation:

MediumpHSolubility (µg/mL)
PBS7.4Hypothetical Value: 15.2 ± 1.8
Simulated Gastric Fluid (without pepsin)1.2Hypothetical Value: 5.6 ± 0.9
Simulated Intestinal Fluid (without pancreatin)6.8Hypothetical Value: 18.9 ± 2.3

Table 2: Hypothetical Thermodynamic Solubility Data.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compound and identify potential for active efflux.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) for 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.

  • Sample Analysis: Quantify the compound concentration in both compartments at various time points using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Data Presentation:

DirectionPapp (x 10⁻⁶ cm/s)
A -> B Hypothetical Value: 2.5 ± 0.3
B -> A Hypothetical Value: 8.1 ± 0.9
Efflux Ratio (Papp B-A / Papp A-B) Hypothetical Value: 3.24

Table 3: Hypothetical Caco-2 Permeability Data. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Caco-2 Permeability Assay Caco-2 Permeability Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm integrity B->C D Add compound to donor compartment C->D E Incubate at 37°C D->E F Collect samples from donor and receiver E->F G Quantify compound by LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for the Caco-2 permeability assay.

Human Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an indication of first-pass metabolism.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-course Incubation: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation:

Time (min)% Remaining (Hypothetical)
0100
585.3
1560.1
3035.8
6012.5
In Vitro t₁/₂ (min) Hypothetical Value: 25.4
Intrinsic Clearance (µL/min/mg protein) Hypothetical Value: 27.3

Table 4: Hypothetical Human Liver Microsome Stability Data.

Liver Microsome Stability Assay Liver Microsome Stability Assay Workflow cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis A Prepare reaction mix with microsomes and compound B Pre-warm to 37°C and add NADPH system A->B C Incubate and collect samples at different time points B->C D Stop reaction with cold acetonitrile C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Calculate t1/2 and Intrinsic Clearance F->G Metabolic Pathway Predicted Metabolic Pathways Parent 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone Phase1 Phase I Metabolites (Oxidation, Reduction) Parent->Phase1 CYP450s Phase2 Phase II Metabolites (Glucuronides, Sulfates) Parent->Phase2 UGTs, SULTs Phase1->Phase2 UGTs, SULTs Excretion Excretion Phase2->Excretion

References

Application Notes and Protocols: Docking Studies of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, also known as Yakuchinone A, is a diarylheptanoid compound isolated from the rhizomes of Alpinia oxyphylla. This natural product has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. In silico molecular docking studies are crucial in elucidating the mechanism of action of such compounds by predicting their binding affinity and interaction with specific protein targets. These computational analyses provide valuable insights for drug discovery and development by identifying potential molecular targets and guiding the design of more potent and selective analogs.

This document provides a summary of docking studies of Yakuchinone A and its close analog, Yakuchinone B, with key enzymes involved in inflammation, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and components of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Data Presentation

The following tables summarize the quantitative data from molecular docking studies of Yakuchinone A and its analog Yakuchinone B with their target enzymes.

Table 1: Molecular Docking Scores of Yakuchinone B with Inflammatory Enzymes

CompoundTarget EnzymeDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Yakuchinone BCOX-1-8.62GLY B45, PRO B130, LEU B152, CYS B47, VAL B48, ILE B46Hydrogen Bonding, Pi-Alkyl
Yakuchinone BCOX-2-6.61ARG D:29, LYS D:454Alkyl

Data from an in silico exploration of Yakuchinone B against inflammatory targets.[1]

Table 2: Binding Affinity of Yakuchinone A with a Target Protein

CompoundBinding Affinity (pKi)
5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one (Yakuchinone A)5.57

Note: The specific target enzyme for this pKi value was not specified in the referenced study.[2]

Experimental Protocols

Molecular Docking Protocol for Yakuchinone A with Target Enzymes using AutoDock Vina

This protocol provides a generalized yet detailed workflow for performing molecular docking studies of Yakuchinone A with target enzymes like COX-2 and IKKβ.

1. Preparation of the Ligand (Yakuchinone A)

  • Step 1: Obtain the 3D structure of Yakuchinone A. The structure can be retrieved from databases like PubChem (CID: 133145) in SDF or MOL2 format.

  • Step 2: Ligand Preparation. Use molecular modeling software such as AutoDock Tools (ADT) or PyMOL to:

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Set the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

2. Preparation of the Target Protein (e.g., COX-2 or IKKβ)

  • Step 1: Retrieve the 3D crystal structure of the target protein. Download the PDB file from the Protein Data Bank (RCSB PDB). For example, the PDB ID for human COX-2 is 5IKR and for IKKβ is 4KIK.

  • Step 2: Protein Preparation. Using ADT or another suitable program:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

3. Grid Box Generation

  • Step 1: Identify the active site. The binding pocket of the enzyme can be identified from the literature or by observing the position of the co-crystallized ligand in the PDB structure.

  • Step 2: Define the grid box. The grid box is a three-dimensional cube that defines the search space for the docking simulation. The size and center of the grid box should be set to encompass the entire active site of the protein. This can be done using ADT's grid box setup.

4. Running the Docking Simulation with AutoDock Vina

  • Step 1: Create a configuration file. This text file specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Step 2: Execute AutoDock Vina. Run the Vina executable from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results

  • Step 1: Examine the binding affinities. The output file will list the binding energy for each predicted pose. A more negative value indicates a stronger predicted binding affinity.

  • Step 2: Visualize the protein-ligand interactions. Use visualization software like PyMOL or Discovery Studio to view the docked poses of Yakuchinone A within the active site of the target enzyme. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 Obtain 3D structure of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone (Yakuchinone A) l2 Add polar hydrogens and assign Gasteiger charges l1->l2 l3 Define rotatable bonds l2->l3 l4 Save as PDBQT file l3->l4 d1 Define grid box around the active site l4->d1 p1 Download PDB structure of target enzyme (e.g., COX-2, IKKβ) p2 Remove water and co-crystallized ligands p1->p2 p3 Add polar hydrogens and assign Kollman charges p2->p3 p4 Save as PDBQT file p3->p4 p4->d1 d2 Run AutoDock Vina simulation d1->d2 d3 Analyze binding affinities and interaction poses d2->d3

Caption: Molecular docking workflow for Yakuchinone A.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor Activation stimuli->receptor tak1 TAK1 Activation receptor->tak1 ikk_complex IKK Complex (IKKα, IKKβ, NEMO) tak1->ikk_complex Phosphorylation ikb_nfkb IκB-NF-κB Complex ikk_complex->ikb_nfkb Phosphorylates IκB yakuchinone_a Yakuchinone A yakuchinone_a->ikk_complex Inhibition nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nfkb_nuc->gene_transcription Binds to DNA

References

Application Notes and Protocols for Developing Analytical Standards for Diarylheptanoid Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structural skeleton.[1][2][3][4] These compounds are found in various plant families, including Zingiberaceae (ginger, turmeric), Betulaceae (birch), and Myricaceae, and are abundant in the rhizomes, roots, and bark.[1][4][5] The most well-known diarylheptanoid is curcumin, the principal bioactive component in turmeric (Curcuma longa).[1][6] Diarylheptanoids have garnered significant attention from researchers due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[5][7][8][9][10]

The development of pure analytical standards is a critical prerequisite for accurate qualitative and quantitative analysis, pharmacokinetic studies, and biological activity screening. These standards are essential for method validation, instrument calibration, and ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the isolation, purification, characterization, and quantification of diarylheptanoids to serve as analytical standards.

Part 1: Isolation and Purification of Diarylheptanoids

The initial step in developing an analytical standard is the efficient extraction and purification of the target compound from a natural source. The following protocol is a general guideline and may require optimization based on the specific plant material and target diarylheptanoid.

Experimental Protocol: Extraction, Fractionation, and Purification

This protocol is adapted from methodologies used for isolating diarylheptanoids from Alpinia and Corylus species.[7][11]

1. Preparation of Plant Material:

  • Collection and Authentication: Ensure proper botanical identification of the plant material.

  • Washing and Drying: Thoroughly wash the raw material (e.g., rhizomes, bark) to remove soil and debris.[7] Slice the material into thin pieces and dry in a hot air oven at 40-50°C to a constant weight.[7]

  • Grinding: Grind the dried plant material into a coarse powder.[7]

2. Extraction:

  • Solvent Selection: Ethanol and methanol are common solvents for diarylheptanoid extraction.[1][7]

  • Maceration: Soak the powdered material (e.g., 1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.[7] Filter the mixture and repeat the extraction process twice more.

  • Soxhlet Extraction (Alternative): Place the powdered material (500 g) in a thimble and perform continuous extraction with methanol (3 L) for 24-48 hours.[7][11]

  • Concentration: Combine the filtrates from all extractions and concentrate them using a rotary evaporator at a temperature below 50°C to yield the crude extract.[7]

3. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract (e.g., 100 g) in distilled water (1 L).

  • Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (3 x 1 L each).[7][11]

  • Separate the layers using a separatory funnel and concentrate each fraction with a rotary evaporator. Diarylheptanoids are typically enriched in the chloroform and ethyl acetate fractions.[7]

4. Purification by Column Chromatography:

  • Stationary Phase: Use silica gel (60-120 mesh) for initial purification.[7] For further purification, Sephadex LH-20 or C18 reversed-phase silica can be used.[10]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.[7]

  • Loading and Elution: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried slurry onto the top of the packed column. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluate in sequential fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Final Purification: Combine fractions containing the target compound and subject them to further purification using semi-preparative HPLC to achieve high purity (>95%).[7]

G cluster_prep Material Preparation cluster_extract Extraction & Fractionation cluster_purify Purification raw_material Raw Plant Material (Rhizomes, Bark) powder Dried Coarse Powder raw_material->powder Wash, Dry, Grind crude_extract Crude Solvent Extract powder->crude_extract Maceration or Soxhlet (Ethanol/Methanol) fractions Enriched Fractions (e.g., Ethyl Acetate) crude_extract->fractions Liquid-Liquid Partitioning cc_fractions Column Chromatography (Silica Gel) fractions->cc_fractions hplc_pure Semi-Preparative HPLC cc_fractions->hplc_pure standard Purified Diarylheptanoid (>95% Purity) hplc_pure->standard

Caption: Workflow for the isolation and purification of diarylheptanoid standards.

Data Presentation: Yield and Purity

The yield and purity of isolated compounds are critical parameters for an analytical standard. This data can vary based on the plant source and methods used.

DiarylheptanoidExtraction MethodPurification MethodYieldPurityReference
5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanoneNot SpecifiedNormal-phase column chromatography, semi-preparative reversed-phase HPLCNot Specified>95% (Assumed)[7]
OregoninNot SpecifiedUHPLC-QTOF-MSQuantified in extractN/A[12]
CurcuminoidsSonication in AlcoholHPLC-UVN/A>98% (Standard)[13]

Part 2: Structural Elucidation and Characterization

Once a diarylheptanoid is purified, its chemical structure must be unambiguously determined. This is achieved through a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a cornerstone technique for both the purification and the initial characterization of diarylheptanoids.[6][14] It is widely used for determining the purity of the isolated compound and for routine quantification.

Experimental Protocol: HPLC-UV Analysis

  • System: An HPLC system with a UV or Photodiode Array (PDA) detector.[12][15]

  • Column: A C18 reversed-phase column is most commonly used.[16][17]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[13][15][16]

  • Detection Wavelength: Diarylheptanoids, particularly curcuminoids, show strong absorbance around 425 nm.[13] Other diarylheptanoids can be detected around 280 nm.[18]

  • Sample Preparation: Dissolve a precise amount of the purified standard in a suitable solvent (e.g., methanol, ethanol) to a known concentration (e.g., 1 mg/mL).[13] Further dilute as necessary for calibration curves.

Data Presentation: Typical HPLC-UV Parameters for Curcuminoid Analysis

ParameterValueReference
Column C18 Reversed-Phase[16]
Mobile Phase Acetonitrile : 0.1% o-phosphoric acid in water (40:60)[13]
Flow Rate 1.0 mL/min[13]
Detection UV, 425 nm[13]
Temperature 35 °C[13]
Run Time < 2 minutes[13]
Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.[18][19][20] High-resolution MS (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition.[21]

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to obtain comprehensive data.[18][19]

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) analyzers provide high mass accuracy.[12][20]

  • Data Acquisition: Acquire full scan MS data to determine the molecular ion ([M+H]⁺ or [M-H]⁻). Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum.

  • Interpretation: Analyze the fragmentation patterns to identify characteristic neutral losses and fragment ions, which helps in elucidating the structure.[21][22] For example, specific fragment ions at m/z 91, 105, and 117 can be indicative of diarylheptanoid structures.[21][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the complete structural elucidation of a novel compound.[24][25][26] It provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the highly purified diarylheptanoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).[24] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[24]

  • 1D NMR Experiments:

    • ¹H NMR: Determines the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[24][27]

    • ¹³C NMR: Determines the number of different types of carbons in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.[24]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[24]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, which is crucial for connecting different parts of the molecule and identifying quaternary carbons.[24]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining stereochemistry.[25]

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data Data Interpretation start Purified Compound ms LC-HRMS start->ms nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d msms Tandem MS (MS/MS) ms->msms mol_formula Molecular Formula ms->mol_formula frag_pattern Fragmentation Pattern msms->frag_pattern nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d ch_framework C-H Framework nmr_1d->ch_framework connectivity Connectivity & Stereochem nmr_2d->connectivity final_structure Final Structure Elucidated mol_formula->final_structure frag_pattern->final_structure ch_framework->final_structure connectivity->final_structure

Caption: Workflow for spectroscopic structural elucidation of a diarylheptanoid.

Data Presentation: Representative NMR Data

The following table summarizes hypothetical ¹H and ¹³C NMR data for a representative diarylheptanoid. Actual chemical shifts will vary based on the specific structure and solvent used.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
130.52.75 (t, J=7.5)C-2, C-3, C-1', C-2', C-6'
245.22.90 (t, J=7.5)C-1, C-3, C-4
3210.8--
442.12.60 (m)C-3, C-5, C-6
568.54.10 (m)C-4, C-6, C-7
648.92.55 (m)C-4, C-5, C-7
732.82.80 (m)C-5, C-6, C-1'', C-2'', C-6''
1'141.5--
2', 6'128.57.25 (d, J=8.0)C-4', C-1
3', 5'129.37.30 (t, J=8.0)C-1', C-4'
4'126.87.20 (t, J=8.0)C-2', C-6'
1''133.2--
2''114.66.85 (d, J=2.0)C-4'', C-6'', C-7
3''148.1--
4''146.8--
5''111.56.70 (d, J=8.0)C-1'', C-3'', C-4''
6''121.26.75 (dd, J=8.0, 2.0)C-2'', C-4'', C-7
OMe56.13.85 (s)C-3''

Part 3: Application in Biological Research

Once characterized, these diarylheptanoid standards can be used to investigate biological activities. Many diarylheptanoids exert their effects by modulating key cellular signaling pathways involved in inflammation and cancer.[8][9] For instance, some diarylheptanoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[9] Others may affect the DNA damage response pathway by down-regulating ATR and CHK1 levels in tumor cells.[8]

G cluster_nucleus Nuclear Events lps Inflammatory Stimuli (e.g., LPS) ikk IKK Complex lps->ikk Activates ikb IκBα p_ikb p-IκBα nfkb_complex p50/p65-IκBα (Inactive) nfkb_active p50/p65 (Active) nfkb_complex->nfkb_active Releases ikk->ikb Phosphorylates p_ikb->nfkb_complex Ubiquitination & Degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) nucleus->genes diarylheptanoid Diarylheptanoid diarylheptanoid->ikk Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by diarylheptanoids.

References

Application Notes and Protocols for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid, a class of natural products found in plants of the Zingiberaceae family, such as Alpinia officinarum (galangal) and Curcuma longa (turmeric). This compound has garnered significant interest due to its diverse biological activities, including antiviral, anti-inflammatory, and pancreatic lipase inhibitory effects. As a well-characterized phytochemical, it serves as an essential reference standard for the accurate identification and quantification of related compounds in plant extracts, herbal formulations, and other biological matrices.

These application notes provide detailed protocols for the use of this compound as a reference standard in various phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, its role in biological research is highlighted with diagrams of relevant signaling pathways.

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone
Synonyms DHPA
Molecular Formula C₂₀H₂₄O₄
Molecular Weight 328.4 g/mol
Appearance Powder
Purity ≥98%
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.
Storage Store at -20°C for long-term stability. Protect from light.

Application 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the separation and quantification of diarylheptanoids in plant extracts. Using this compound as a reference standard ensures accurate identification and quantification.

Experimental Protocol: Quantification by HPLC-UV/PDA

This protocol outlines a general method for the quantification of the target analyte in a plant extract.

1. Standard Solution Preparation:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve in methanol to a final concentration of 1 mg/mL to create a stock solution.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

2. Sample Preparation (Example: Galangal Rhizome):

  • Grind the dried plant material to a fine powder.

  • Accurately weigh 1 g of the powder and extract with 20 mL of methanol using sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV/PDA detector at 280 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.

Application 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of diarylheptanoids, derivatization is typically required for GC-MS analysis. This method is suitable for qualitative identification and, with an appropriate internal standard, can be used for quantification.

Experimental Protocol: Qualitative Analysis by GC-MS

1. Derivatization:

  • Evaporate 100 µL of the plant extract or a solution of the reference standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes to protect carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate hydroxyl groups.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Oven Program Start at 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650

3. Data Analysis:

  • Identify the derivatized this compound in the sample by comparing its mass spectrum and retention time with the derivatized reference standard.

Application 3: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

qNMR is a powerful primary analytical method for determining the purity of a reference standard or for quantifying compounds in a mixture without the need for a specific reference standard for each analyte.

Experimental Protocol: Purity Determination by ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh about 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) with certified purity.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d₄ or DMSO-d₆) in an NMR tube.

2. ¹H-NMR Acquisition Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s)
Number of Scans 16-64 (to achieve adequate signal-to-noise ratio)
Acquisition Time ≥ 3 s
Temperature 298 K (controlled)

3. Data Processing and Analysis:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard (IS)

Biological Activity and Signaling Pathways

This compound and related diarylheptanoids exhibit several biological activities. Understanding the underlying mechanisms is crucial for drug development.

Pancreatic Lipase Inhibition

This compound has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. Inhibition of this enzyme can reduce fat absorption, making it a potential target for anti-obesity drugs.

Pancreatic_Lipase_Inhibition cluster_lumen Intestinal Lumen cluster_inhibitor Dietary_Fats Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fats->Pancreatic_Lipase Hydrolysis Fatty_Acids Fatty Acids & Monoglycerides Absorption Absorption by Enterocytes Fatty_Acids->Absorption Pancreatic_Lipase->Fatty_Acids Inhibitor 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Inhibitor->Pancreatic_Lipase Inhibition

Mechanism of Pancreatic Lipase Inhibition.
Antiviral Activity: Inhibition of Viral mRNA Synthesis

Diarylheptanoids have been shown to possess antiviral properties, including activity against influenza viruses. One proposed mechanism is the suppression of viral messenger RNA (mRNA) synthesis, which is essential for viral replication.

Antiviral_Mechanism cluster_host_cell Host Cell cluster_compound Viral_RNA_Polymerase Viral RNA Polymerase Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_RNA_Polymerase->Viral_mRNA_Synthesis Viral_Proteins Viral Proteins Viral_mRNA_Synthesis->Viral_Proteins Virus_Replication Virus Replication Viral_Proteins->Virus_Replication Compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone Compound->Viral_mRNA_Synthesis Inhibition

Inhibition of Viral mRNA Synthesis.
Anti-Cancer Activity: Modulation of the shh-Gli-FoxM1 Pathway

In the context of pancreatic cancer, diarylheptanoids have been found to suppress cell proliferation by modulating the Sonic Hedgehog (Shh)-Gli-FoxM1 signaling pathway. This pathway is often aberrantly activated in cancer, promoting cell growth and survival.

shh_pathway cluster_pathway Shh-Gli-FoxM1 Signaling Pathway cluster_inhibitor Shh Shh Ligand Ptch1 Patched-1 (PTCH1) Receptor Shh->Ptch1 Binds & Inhibits Smo Smoothened (SMO) Ptch1->Smo Sufu SUFU Smo->Sufu Gli GLI Proteins Sufu->Gli FoxM1 FoxM1 Gli->FoxM1 Cell_Proliferation Cell Proliferation & Survival FoxM1->Cell_Proliferation Diarylheptanoid Diarylheptanoids Diarylheptanoid->Gli Inhibition Diarylheptanoid->FoxM1 Inhibition

Modulation of the Shh-Gli-FoxM1 Pathway.

Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the analysis of a plant extract using this compound as a reference standard.

workflow Start Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction Filtration Filtration / Cleanup Extraction->Filtration Analysis Analytical Technique Filtration->Analysis HPLC HPLC-PDA / MS Analysis->HPLC Separation GCMS GC-MS (with Derivatization) Analysis->GCMS Volatiles qNMR qNMR Analysis->qNMR Purity Data Data Analysis HPLC->Data GCMS->Data qNMR->Data Quantification Identification & Quantification Data->Quantification Purity Purity Assessment Data->Purity End Report Quantification->End Purity->End

General Phytochemical Analysis Workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My Claisen-Schmidt condensation is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Claisen-Schmidt condensation step are a common issue. Several factors can contribute to this, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here are the primary causes and their solutions:

  • Inappropriate Catalyst or Base Concentration: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are commonly used, excessively high concentrations can promote side reactions.

    • Solution: Optimize the base concentration by starting with a catalytic amount (e.g., 20 mol%) and incrementally increasing it. Consider using a milder base like potassium carbonate if harsh conditions are suspected to be degrading the starting materials.

  • Suboptimal Reaction Temperature: The reaction is typically conducted at room temperature. Elevated temperatures can lead to the formation of undesired by-products and polymerization.[1]

    • Solution: Maintain the reaction temperature at or below room temperature, using an ice bath if necessary, especially during the addition of the base.

  • Poor Reagent Quality: Impurities in the starting materials, particularly the oxidation of vanillin to vanillic acid, can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Vanillin should be a white to pale yellow crystalline powder. If necessary, recrystallize the vanillin before use. The 1-phenyl-3-pentanone should be distilled if impurities are suspected.

  • Self-Condensation of the Ketone: If the ketone (1-phenyl-3-pentanone) is highly enolizable, it may react with itself, reducing the amount available to react with the vanillin derivative.

    • Solution: This can be minimized by the slow addition of the ketone to the reaction mixture containing the aldehyde and the base.

Q2: I am observing multiple spots on my TLC plate after the Claisen-Schmidt condensation, making purification difficult. What are these side products and how can I minimize them?

A2: The formation of multiple products is often due to competing side reactions. The most common side products and strategies to minimize them are:

  • Cannizzaro Reaction of the Aldehyde: If vanillin that has lost its phenolic proton is subjected to a high concentration of a strong base, it can undergo a disproportionation reaction to form vanillyl alcohol and vanillic acid.

    • Solution: This side reaction is favored by high concentrations of a strong base. Use a catalytic amount of base or a milder base. Ensure the slow addition of the base to the reaction mixture to avoid localized high concentrations.

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone intermediate), leading to the formation of a 1,5-dicarbonyl compound.

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also help, as the Michael addition often has a higher activation energy than the initial condensation.

Q3: The reduction of the enone intermediate is not selective and is also reducing the ketone group. How can I achieve selective reduction of the carbon-carbon double bond?

A3: Achieving selective 1,4-conjugate reduction of the α,β-unsaturated ketone without affecting the carbonyl group is crucial for a high yield of the final product.

  • Choice of Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) can sometimes lead to a mixture of 1,2- and 1,4-reduction products.

    • Solution: Catalytic hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond of an enone. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and reliable method. For a complete reduction of an enone, catalytic hydrogenation to reduce the enone to a ketone is a common strategy.[2]

  • Reaction Conditions: The conditions for the hydrogenation are important for selectivity.

    • Solution: Conduct the reaction at room temperature and atmospheric pressure of hydrogen. The reaction should be monitored closely by TLC to determine when the starting enone has been consumed. Over-reduction of the ketone is less likely under these mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a two-step process:

  • Claisen-Schmidt Condensation: An acid- or base-catalyzed condensation of a vanillin derivative (4-hydroxy-3-methoxybenzaldehyde) with a suitable ketone (1-phenyl-3-pentanone) to form the α,β-unsaturated ketone intermediate, (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-6-en-3,5-dione.

  • Selective Reduction: The selective reduction of the carbon-carbon double bond of the enone intermediate to yield the final saturated ketone, this compound.

Q2: Are there any protecting groups required for this synthesis?

A2: In many cases, the synthesis can be performed without protecting the phenolic hydroxyl group of vanillin. However, if side reactions involving the phenol are observed, or if particularly harsh reagents are used, protection may be necessary. Acetyl or benzyl protecting groups are commonly used for phenols and can be removed under mild conditions.

Q3: What are the typical yields I can expect for each step?

A3: Yields can vary depending on the specific reaction conditions and the purity of the starting materials. However, here are some expected ranges:

Reaction StepTypical Yield Range
Claisen-Schmidt Condensation60-85%
Selective Reduction (Catalytic Hydrogenation)85-95%
Overall Yield 51-81%

Q4: What is the best method for purifying the final product?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If the product is an oil or if recrystallization does not yield a pure product, column chromatography on silica gel is the recommended purification method.[3] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Synthesis of (E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-6-en-3,5-dione (Enone Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1.0 equivalent) in ethanol.

  • Addition of Ketone: To this solution, add 1-phenyl-3-pentanone (1.1 equivalents).

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid until it is acidic to pH paper.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup: Dissolve the enone intermediate (1.0 equivalent) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the enone).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by recrystallization or column chromatography as described in the previous protocol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Selective Reduction Start Vanillin + 1-Phenyl-3-pentanone Reaction1 Base-catalyzed Condensation (NaOH, EtOH, 0°C to RT) Start->Reaction1 Intermediate Enone Intermediate (Crude Product) Reaction1->Intermediate Purification1 Purification (Recrystallization or Column Chromatography) Intermediate->Purification1 Pure_Intermediate Pure Enone Intermediate Purification1->Pure_Intermediate Reaction2 Catalytic Hydrogenation (H2, Pd/C, EtOH/EtOAc, RT) Pure_Intermediate->Reaction2 Crude_Product Final Product (Crude) Reaction2->Crude_Product Purification2 Final Purification (Recrystallization or Column Chromatography) Crude_Product->Purification2 Final_Product Pure Final Product Purification2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_condensation Claisen-Schmidt Condensation Issues cluster_reduction Reduction Step Issues cluster_purification Purification Challenges Start Low Yield in Synthesis? Condensation_Low_Yield Low Yield in Condensation? Start->Condensation_Low_Yield Yes Reduction_Issue Poor Selectivity in Reduction? Start->Reduction_Issue No, but... Check_Base Optimize Base Concentration Condensation_Low_Yield->Check_Base Check_Temp Control Reaction Temperature Condensation_Low_Yield->Check_Temp Check_Reagents Verify Reagent Purity Condensation_Low_Yield->Check_Reagents Multiple_Spots Multiple Products on TLC? Condensation_Low_Yield->Multiple_Spots Yes, and... Change_Reagent Use Catalytic Hydrogenation (Pd/C) Reduction_Issue->Change_Reagent Control_Conditions Mild Conditions (RT, 1 atm H2) Reduction_Issue->Control_Conditions Minimize_Cannizzaro Reduce Base Concentration Multiple_Spots->Minimize_Cannizzaro Minimize_Michael Adjust Stoichiometry & Temperature Multiple_Spots->Minimize_Michael

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (Yakuchinone A) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, also known as Yakuchinone A.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Yakuchinone A?

A1: Yakuchinone A is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For aqueous-based experimental systems, the use of co-solvents or specific formulation strategies is typically necessary to achieve desired concentrations without precipitation.

Q2: What are the recommended solvents for preparing stock solutions of Yakuchinone A?

A2: For preparing high-concentration stock solutions, anhydrous DMSO is the most commonly reported and recommended solvent.[1][2] It is crucial to use high-purity, anhydrous DMSO to maximize solubility and prevent precipitation issues that can arise from moisture absorption.[2]

Q3: My Yakuchinone A precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common challenge with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: Ensure the final concentration of Yakuchinone A in your aqueous medium does not exceed its solubility limit.

  • Optimize Co-Solvent Percentage: Keep the final concentration of DMSO in your assay medium as low as possible (typically below 0.5%) to avoid solvent-induced cellular toxicity.[3]

  • Slow, Stepwise Dilution: Instead of adding the aqueous buffer directly to the DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This "reverse dilution" method helps to disperse the compound more effectively.[4]

  • Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, co-solvents and solubilizing agents such as PEG300, Tween 80, or cyclodextrins can be employed to create stable formulations.[1][2]

  • Sonication and Gentle Warming: Sonication can aid in the dissolution of Yakuchinone A in DMSO.[1][2] Gentle warming (e.g., to 37°C) of the aqueous medium before adding the compound stock can also improve solubility, but the thermal stability of the compound should be considered.

Q4: How should I store stock solutions of Yakuchinone A?

A4: Stock solutions of Yakuchinone A in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can potentially lead to compound precipitation over time.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Yakuchinone A. Researchers are encouraged to determine the solubility in their specific experimental systems, as values can be influenced by factors such as pH, temperature, and the presence of other solutes.

Solvent SystemConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (320.10 mM)Not specifiedRequires sonication. Use of hygroscopic DMSO can impact solubility.[2]
Dimethyl Sulfoxide (DMSO) 22.5 mg/mL (72.02 mM)Not specifiedSonication is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline 2.5 mg/mL (8.00 mM)FormulationFor in vivo use. Requires sonication.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (8.00 mM)FormulationFor in vivo use. Requires sonication.[2]
10% DMSO, 90% Corn Oil 2.5 mg/mL (8.00 mM)FormulationFor in vivo use. Requires sonication.[2]
Water InsolubleNot specified
Phosphate-Buffered Saline (PBS) Sparingly solubleNot specifiedSolubility is expected to be low.
Ethanol Data not available-
Methanol Data not available-

Experimental Protocols

Protocol for Determining Kinetic Solubility of Yakuchinone A

This protocol provides a general method for determining the kinetic solubility of Yakuchinone A in a solvent of interest, which is particularly useful for assessing solubility in aqueous buffers for in vitro assays.

Materials:

  • Yakuchinone A powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom for visual inspection, UV-transparent for analysis)

  • Multichannel pipette

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of Yakuchinone A and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mM). Ensure the compound is fully dissolved, using sonication if necessary.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the Yakuchinone A stock solution with DMSO to create a range of concentrations.

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the final assay plate.

  • Add Aqueous Buffer: Rapidly add the aqueous buffer of interest to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature or 37°C on a plate shaker for a defined period (e.g., 1-2 hours).

  • Observation and Measurement:

    • Visual Inspection: Visually inspect the wells for any signs of precipitation.

    • Nephelometry: Measure the turbidity of each well using a nephelometer. A significant increase in light scattering compared to the buffer-only control indicates precipitation.

    • UV-Vis Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λmax of Yakuchinone A. The concentration of the dissolved compound can be determined from a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation under the assay conditions.

Troubleshooting and Visual Guides

Troubleshooting Common Solubility Issues
IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration exceeds the aqueous solubility limit. Localized high concentration during mixing.Lower the final concentration. Use the "reverse dilution" method (add DMSO stock to vortexing buffer). Perform a stepwise dilution.[4][5]
Cloudiness or precipitate forms over time in the final solution. The compound has low kinetic solubility and is slowly precipitating. The compound may be unstable in the aqueous medium.Use the prepared solution immediately after dilution.[6] Assess the kinetic solubility to determine a stable concentration range.
Variability in experimental results. Incomplete dissolution of the initial stock solution. Precipitation of the compound in the assay.Ensure the DMSO stock is fully dissolved before use. Visually confirm the absence of precipitate in the final assay medium before starting the experiment.
Low solubility despite using recommended solvents. The purity of the compound may be a factor. The DMSO used may have absorbed water.Verify the purity of the Yakuchinone A. Use fresh, anhydrous DMSO for preparing stock solutions.[2]

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO serial_dilute Create Serial Dilutions in DMSO prep_stock->serial_dilute transfer Transfer Dilutions to Assay Plate serial_dilute->transfer add_buffer Add Aqueous Buffer transfer->add_buffer incubate Incubate with Shaking add_buffer->incubate observe Visual Inspection for Precipitate incubate->observe measure Measure Turbidity or Absorbance observe->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for Determining Kinetic Solubility.

troubleshooting_logic start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc check_dmso Is Final DMSO % < 0.5%? check_conc->check_dmso Yes solution Lower Final Concentration check_conc->solution No check_dilution Used Reverse Dilution? check_dmso->check_dilution Yes check_dmso->solution No check_time Used Solution Immediately? check_dilution->check_time No check_dilution->solution Yes check_time->solution Yes consider_agents Consider Solubilizing Agents check_time->consider_agents No

Caption: Troubleshooting Logic for Solubility Issues.

References

Stability and degradation of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone under light and temperature stress

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone?

Based on the behavior of related diarylheptanoids like curcumin, the primary stability concerns are sensitivity to light (photodegradation) and, to a lesser extent, degradation at elevated temperatures.[1][2][3][4] The presence of phenolic hydroxyl groups and a ketone moiety also suggests potential susceptibility to oxidation.

Q2: How should I store this compound to minimize degradation?

To minimize degradation, it is recommended to store the compound in a cool, dark, and dry place.[1] Protection from light is crucial. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: What are the likely degradation products under light or heat stress?

While specific degradation products for this compound have not been identified, studies on curcumin, a structurally related diarylheptanoid, show that degradation can yield smaller phenolic compounds.[1] Potential degradation products could include vanillin, ferulic acid, and other related phenylpropanoids resulting from the cleavage of the heptanone chain.

Q4: Is the stability of this compound pH-dependent?

Yes, the stability of curcuminoids is known to be pH-dependent.[1][5] Generally, they are more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions. It is reasonable to assume that this compound will exhibit similar pH sensitivity.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity in solution during experiments.

  • Potential Cause: Photodegradation due to exposure to ambient or laboratory lighting. Curcuminoids are highly susceptible to degradation upon exposure to both UV and visible light.[1][2]

  • Troubleshooting Steps:

    • Conduct all experimental manipulations in a dark room or under amber light.

    • Use amber-colored glassware or wrap experimental containers in aluminum foil.

    • Prepare solutions fresh and use them immediately.

    • If solutions must be stored, even for a short period, store them in the dark at a low temperature (e.g., 4°C).

Issue 2: Inconsistent results in thermal stability studies.

  • Potential Cause: The degradation rate can be influenced by the duration of heating, the specific temperature, and the presence of oxygen.[1][4] While generally more stable to heat than light, prolonged exposure to high temperatures (>80°C) can cause degradation.

  • Troubleshooting Steps:

    • Ensure precise and consistent temperature control during your experiments.

    • To assess purely thermal degradation, exclude light completely from the experimental setup.

    • Consider performing thermal stress tests under an inert atmosphere to distinguish between thermal and thermo-oxidative degradation.

Issue 3: Appearance of unexpected peaks in HPLC analysis after sample workup.

  • Potential Cause: Degradation of the compound due to the pH of the mobile phase or diluent. As with other curcuminoids, the compound's stability is likely pH-dependent.[1]

  • Troubleshooting Steps:

    • Evaluate the pH of your sample diluent and mobile phase. Acidic conditions are generally preferred for improved stability.

    • Perform a time-course study of the compound in your analytical diluent to ensure it is stable over the duration of your analysis.

    • If using a basic mobile phase is unavoidable, keep the analysis time as short as possible and maintain the sample at a low temperature in the autosampler.

Data Presentation

Table 1: General Stability Profile of Curcuminoids (as a proxy for this compound)

Stress ConditionObservationReference
Photostability Highly unstable; complete degradation can occur upon exposure to sunlight.[1][4]
Thermal Stability Generally stable up to 80°C for short durations (e.g., 2 hours). Degradation observed at temperatures above 100°C.[1]
pH Stability More stable in acidic conditions. Degradation increases in neutral and alkaline media.[1][5]
Oxidative Stability Susceptible to oxidation.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 80°C for 8 hours.

    • Photodegradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.

Mandatory Visualization

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid & Solution) prep_stock->thermal photo Photolytic Stress (Sunlight/ICH Chamber) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc evaluate Compare Chromatograms & Calculate % Degradation hplc->evaluate end End evaluate->end End

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products cluster_stressors Stressors parent 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone prod1 Vanillin-like fragment parent->prod1 Cleavage prod2 Ferulic acid-like fragment parent->prod2 Cleavage prod3 Phenylpropanoid derivatives parent->prod3 Rearrangement prod4 Oxidized derivatives parent->prod4 Oxidation light Light light->parent heat Heat heat->parent ph pH > 7 ph->parent

References

Technical Support Center: Optimizing HPLC Separation of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC separation of diarylheptanoids from complex mixtures.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC analysis of diarylheptanoids, offering potential causes and systematic solutions.

1. Poor Peak Shape: Tailing or Fronting Peaks

  • Question: My diarylheptanoid peaks are tailing or fronting. What are the likely causes and how can I resolve this?

    Answer: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[1] Fronting is less common but can be caused by column overload or poor sample solubility.

    Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on diarylheptanoids, causing peak tailing.[2]

      • Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase.[1] This suppresses the ionization of silanol groups, minimizing these secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]

      • Solution: Reduce the sample concentration or injection volume.[4]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[4]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

    • Column Contamination or Degradation: Accumulation of contaminants or stripping of the bonded phase can create active sites that cause tailing.

      • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, follow the manufacturer's instructions for washing and regeneration.[2]

    • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of diarylheptanoids and residual silanols.

      • Solution: Adjust the mobile phase pH with a suitable buffer or acid to ensure consistent analyte ionization and minimize silanol interactions.[6]

2. Inconsistent Retention Times

  • Question: The retention times for my diarylheptanoid standards and samples are drifting between runs. What could be causing this?

    Answer: Retention time drift can compromise the reliability of your analysis. The issue can stem from the HPLC system, mobile phase preparation, or the column itself.

    Possible Causes & Solutions:

    • Poor Column Equilibration: Insufficient equilibration time between gradient runs will lead to shifting retention times.[5]

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to use at least 10-20 column volumes.

    • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components, or evaporation of a volatile solvent, can alter the elution strength.[5]

      • Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation. If using a gradient mixer, ensure it is functioning correctly.[5]

    • Temperature Fluctuations: Changes in column temperature affect solvent viscosity and chromatographic selectivity.[5]

      • Solution: Use a thermostatted column compartment to maintain a constant and consistent temperature.[5]

    • Pump and Flow Rate Issues: Leaks in the pump or check valve problems can lead to inconsistent flow rates.[7]

      • Solution: Check for leaks in the system, particularly around pump seals and fittings.[4] Purge the pump to remove any trapped air bubbles.[5]

3. Baseline Problems: Noise or Drifting

  • Question: I'm observing a noisy or drifting baseline in my chromatograms. How can I fix this?

    Answer: A stable baseline is crucial for accurate quantification. Baseline issues can originate from the mobile phase, detector, or system contamination.[7]

    Possible Causes & Solutions:

    • Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.

      • Solution: Degas the mobile phase thoroughly using sonication or an online degasser.[5] Purge the pump and system to remove any trapped air.[5]

    • Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the system can cause a drifting or noisy baseline.[8]

      • Solution: Use high-purity, HPLC-grade solvents.[9] Flush the system with a strong solvent like isopropanol to remove contaminants.[8]

    • Inadequate Mobile Phase Mixing: In gradient elution, incomplete mixing of solvents can cause periodic baseline fluctuations.[8]

      • Solution: Ensure the gradient mixer is working correctly. Adding a small amount of the organic modifier to the aqueous phase can sometimes help create a more stable baseline.

    • Detector Lamp Issues: An aging detector lamp can result in increased noise.

      • Solution: Check the lamp energy. If it is low, replace the lamp according to the manufacturer's guidelines.

4. Ghost Peaks

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, especially during blank runs. What is their source?

    Answer: Ghost peaks are extraneous peaks that can originate from various sources, including the sample, mobile phase, or system carryover.[10]

    Possible Causes & Solutions:

    • Carryover from Previous Injections: Highly retained compounds from a previous injection can elute in a subsequent run, appearing as ghost peaks.[11]

      • Solution: Implement a column wash step with a strong solvent at the end of each gradient run to elute any strongly retained compounds.[10] Ensure the autosampler needle and injection port are adequately washed between injections.[11]

    • Contaminated Mobile Phase: Impurities in the solvents, especially water, can accumulate on the column and elute as ghost peaks during a gradient run.[9]

      • Solution: Use freshly prepared, high-purity solvents and reagents.[12] Consider using a "ghost trap" or an in-line filter to remove contaminants from the mobile phase before they reach the column.[10]

    • Sample Degradation: Some diarylheptanoids may be unstable and degrade in the sample vial, leading to the appearance of new peaks.

      • Solution: Use an autosampler with a cooling function to maintain sample stability.[11] Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best way to extract diarylheptanoids from plant material?

    • A1: The choice of extraction solvent depends on the polarity of the target diarylheptanoids. Methanol and ethanol are commonly used for a broad range of polarities. For less polar diarylheptanoids, solvents like chloroform or ethyl acetate may be used.[10] Sonication or Soxhlet extraction can improve efficiency. It is crucial that the final sample is dissolved in a solvent compatible with the initial mobile phase.[13]

  • Q2: Do I need to filter my samples before injection?

    • A2: Yes, it is highly recommended to filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection.[13] This prevents particulates from clogging the column inlet frit, which can cause high backpressure and poor peak shape.[3]

HPLC Method Development

  • Q3: What type of HPLC column is best for separating diarylheptanoids?

    • A3: Reversed-phase columns, particularly C18 (octadecylsilane) phases, are the most widely used for diarylheptanoid separation.[14][15] These columns provide good retention and selectivity for this class of compounds. For higher resolution and faster analysis, consider using columns with smaller particle sizes (e.g., < 3 µm), which are often used in UPLC systems.[16]

  • Q4: How do I choose the right mobile phase?

    • A4: A gradient elution is typically necessary for separating a complex mixture of diarylheptanoids with varying polarities.[17] Common mobile phases consist of water (A) and an organic solvent like acetonitrile or methanol (B).[6] Acetonitrile often provides better resolution and lower backpressure. Adding a small amount of an acidifier, such as 0.1% formic acid, to the aqueous phase is recommended to improve peak shape.[1]

  • Q5: Should I use an isocratic or gradient method?

    • A5: For complex mixtures like plant extracts, a gradient method is almost always preferred. A gradient allows for the separation of compounds with a wide range of polarities in a reasonable time.[18] An initial "scouting" gradient (e.g., 5% to 95% organic solvent over 20-40 minutes) can help determine the elution profile of the compounds and optimize the gradient for better resolution.[19]

Experimental Protocols

Protocol 1: General HPLC Method for Diarylheptanoid Profiling

This protocol provides a starting point for the analysis of diarylheptanoids in a plant extract. Optimization will be required based on the specific sample matrix and target analytes.

  • Sample Preparation (Solid-Liquid Extraction):

    • Grind dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powder into a flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B

      • 35-40 min: 90% B (Wash)

      • 40.1-45 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 280 nm, or as determined by the UV spectrum of target diarylheptanoids. For structural elucidation, a mass spectrometer (MS) can be used in series.[20]

Data Presentation: Quantitative HPLC Parameters

The following tables summarize typical HPLC and UPLC conditions used for the separation of diarylheptanoids from various sources.

Table 1: HPLC/UPLC Column Specifications for Diarylheptanoid Analysis

Plant SourceColumn TypeDimensions (mm)Particle Size (µm)Reference
Juglans mandshuricaWaters ACQUITY UPLC BEH C182.1 x 1001.7[21]
Alpinia officinarumNot SpecifiedNot SpecifiedNot Specified[22]
Curcuma longaC18Not SpecifiedNot Specified[14]

Table 2: Mobile Phase and Gradient Conditions for Diarylheptanoid Separation

Plant SourceMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Reference
Juglans mandshurica0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile0-0.5 min, 5% B; 0.5-3 min, 5-20% B; 3-4 min, 20-45% B; 4-7 min, 45-55% B; 7-8 min, 55-95% B0.4[23]
Alpinia officinarum0.1% Formic Acid in WaterAcetonitrile0-6 min, 22-36% B; 6-11.5 min, 36-42% B; 11.5-14.5 min, 42-50% B; 14.5-18 min, 50-80% B; 18-21 min, 80% B; 21-25 min, 80-100% BNot Specified[22]
Curcuma longaWater with acetate or formate bufferMethanol or AcetonitrileBoth isocratic and gradient methods are used.Not Specified[14]

Visualizations

Diagram 1: General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PlantMaterial Plant Material Extraction Extraction (e.g., Sonication) PlantMaterial->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Inject Sample Separation C18 Column Separation HPLC->Separation Detection DAD / MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Generate Data Quantification Identification & Quantification Chromatogram->Quantification

Caption: Workflow for diarylheptanoid analysis.

Diagram 2: Troubleshooting Poor Peak Resolution

Troubleshooting Start Poor Peak Resolution CheckGradient Is the gradient slope optimal? Start->CheckGradient ShallowGradient Make gradient shallower (increase run time) CheckGradient->ShallowGradient No CheckMobilePhase Is mobile phase pH appropriate? CheckGradient->CheckMobilePhase Yes OptimizeGradient Optimize gradient range around eluting peaks ShallowGradient->OptimizeGradient End Resolution Improved OptimizeGradient->End AddModifier Add/adjust acidic modifier (e.g., 0.1% Formic Acid) CheckMobilePhase->AddModifier No CheckColumn Is the column performing well? CheckMobilePhase->CheckColumn Yes AddModifier->End WashColumn Wash or regenerate the column CheckColumn->WashColumn Maybe CheckColumn->End Yes ReplaceColumn Replace with a new or different column WashColumn->ReplaceColumn Still poor ReplaceColumn->End

Caption: Decision tree for troubleshooting poor peak resolution.

References

Troubleshooting inconsistent results in pancreatic lipase assays with diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pancreatic lipase assays and diarylheptanoid inhibitors.

Frequently Asked Questions (FAQs)

Q1: My diarylheptanoid compound precipitates when I add it to the aqueous assay buffer. What can I do?

A1: Precipitation of hydrophobic compounds like diarylheptanoids is a common issue. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Diarylheptanoids are often dissolved in a stock solution of an organic solvent like DMSO. While high concentrations of organic solvents can inhibit pancreatic lipase, many assays tolerate a final concentration of 1-5% (v/v) DMSO without significant loss of enzyme activity. It is crucial to determine the optimal DMSO concentration for your specific assay conditions.

  • Prepare Fresh Solutions: Ensure that your diarylheptanoid stock solutions are freshly prepared. Over time, compounds can degrade or aggregate in solution.

  • pH Adjustment: The solubility of some diarylheptanoids can be pH-dependent. While the optimal pH for pancreatic lipase activity is generally between 7.0 and 9.0, slight adjustments within this range might improve the solubility of your compound.[1] However, be aware that altering the pH can also affect enzyme activity.

  • Use of Surfactants: The inclusion of a mild, non-ionic surfactant in the assay buffer can help to maintain the solubility of hydrophobic compounds. However, it is essential to test the effect of the surfactant on enzyme activity beforehand, as some detergents can inhibit pancreatic lipase.[1]

Q2: I am observing high background noise or a high rate of spontaneous substrate hydrolysis in my assay. What are the possible causes and solutions?

A2: High background can obscure the true enzymatic activity and lead to inaccurate results. Consider the following:

  • Substrate Instability: The p-nitrophenyl (pNP) ester substrates, such as p-nitrophenyl palmitate (pNPP), can undergo spontaneous hydrolysis, especially at alkaline pH.[2]

    • Solution: Prepare the substrate solution fresh for each experiment and avoid prolonged storage. Running a "no-enzyme" control (containing all reaction components except the lipase) is essential to measure and subtract the rate of spontaneous hydrolysis from your results.

  • Contaminated Reagents: Microbial contamination of buffers or other reagents can introduce exogenous lipases, leading to a false-positive signal.

    • Solution: Use sterile, high-purity water and reagents. Filter-sterilize your buffers and store them properly.

  • Light-Sensitive Reagents: Some chromogenic or fluorogenic substrates are light-sensitive.

    • Solution: Protect your substrate solutions from light by storing them in amber vials or wrapping them in foil.

Q3: My results are not reproducible between experiments. What factors should I investigate?

A3: Lack of reproducibility is a common challenge in enzymatic assays and can stem from several sources:

  • Temperature Fluctuations: Pancreatic lipase activity is highly sensitive to temperature.[1] Inconsistent incubation temperatures can lead to significant variations in reaction rates.

    • Solution: Use a temperature-controlled incubator or water bath for all incubation steps. Ensure that all reagents are equilibrated to the assay temperature before initiating the reaction.

  • pH Variations: The pH of the assay buffer is critical for optimal enzyme activity.[1] Small shifts in pH can alter the ionization state of amino acid residues in the enzyme's active site, affecting its catalytic efficiency.

    • Solution: Prepare buffers carefully and verify the pH with a calibrated pH meter. Use high-quality buffering agents to ensure stable pH throughout the assay.

  • Inconsistent Substrate Emulsion: For assays using natural triglycerides as substrates, the quality and consistency of the substrate emulsion are paramount.

    • Solution: Standardize your emulsion preparation protocol. Use a consistent method of sonication or homogenization to ensure a uniform particle size distribution of the lipid droplets.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the enzyme or inhibitor solutions, can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using positive displacement pipettes.

Q4: I am seeing lower than expected lipase activity, even in my positive controls.

A4: Several factors can lead to reduced enzyme activity:

  • Enzyme Instability: Pancreatic lipase can lose activity over time, especially with repeated freeze-thaw cycles or improper storage.

    • Solution: Aliquot your enzyme stock and store it at -20°C or -80°C. Avoid repeated freezing and thawing. Prepare fresh working dilutions of the enzyme for each experiment.

  • Presence of Inhibitors in the Sample: If you are testing crude extracts or impure compounds, they may contain endogenous lipase inhibitors.

    • Solution: Purify your diarylheptanoid compounds to remove potential contaminants. If using extracts, consider a preliminary clean-up step.

  • Suboptimal Assay Conditions: Ensure that your assay buffer composition, pH, and temperature are optimal for pancreatic lipase activity. The presence of bile salts and colipase is often required for the activity of pancreatic lipases, especially with natural triglyceride substrates.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during pancreatic lipase assays with diarylheptanoids.

Issue 1: Inconsistent or Non-Reproducible IC50 Values

Troubleshooting_IC50

Issue 2: High Background Signal

Troubleshooting_High_Background

Data Presentation

Table 1: Pancreatic Lipase Inhibitory Activity of Selected Diarylheptanoids

DiarylheptanoidSourceIC50 (μM)Inhibition TypeCitation
CurcuminCurcuma longa142.24Competitive[3]
DemethoxycurcuminCurcuma longa-Competitive[2][4][5][6]
BisdemethoxycurcuminCurcuma longa-Competitive[2][4][5][6]
1,7-bis(4-hydroxyphenyl)heptane-3,5-dione (C4)Synthetic Derivative42.83-[3]
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione (C6)Synthetic Derivative98.62-[3]
Diarylheptanoid from Alpinia officinarumAlpinia officinarum0.6-[7]
Diarylheptanoid from Alpinia officinarumAlpinia officinarum6.8-[7]

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate used, buffer composition, enzyme concentration).

Experimental Protocols

Protocol 1: p-Nitrophenyl Palmitate (pNPP) Spectrophotometric Assay

This protocol is adapted for the screening of diarylheptanoid inhibitors of pancreatic lipase.

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Calcium chloride (CaCl2)

  • Diarylheptanoid stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM sodium deoxycholate and 1 mM CaCl2.

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in the assay buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a stock solution of pNPP in isopropanol. The final concentration in the well is typically in the range of 100-200 µM.

    • Diarylheptanoid Solutions: Prepare serial dilutions of your diarylheptanoid stock solution in DMSO.

  • Assay Protocol (96-well plate format): a. To each well, add 160 µL of assay buffer. b. Add 10 µL of the diarylheptanoid solution (or DMSO for the control). c. Add 10 µL of the enzyme solution to all wells except the "no-enzyme" control wells. Add 10 µL of assay buffer to the "no-enzyme" control wells. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells. f. Immediately measure the absorbance at 405 nm every minute for 20-30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve. b. Subtract the rate of the "no-enzyme" control from all other rates to correct for spontaneous substrate hydrolysis. c. Calculate the percentage of inhibition for each diarylheptanoid concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 d. Plot the percentage of inhibition against the logarithm of the diarylheptanoid concentration to determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Pancreatic Lipase Catalytic Mechanism and Inhibition

Pancreatic_Lipase_Mechanism

Experimental Workflow for Pancreatic Lipase Inhibition Assay

Experimental_Workflow

References

Technical Support Center: Enhancing NMR Spectra Resolution for Diarylheptanoid Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the resolution of Nuclear Magnetic Resonance (NMR) spectra for the structural analysis of diarylheptanoids.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Issue 1: Severe overlap of methylene signals in the aliphatic chain of a diarylheptanoid.

  • Question: My 1D ¹H NMR spectrum shows a broad, unresolved hump for the heptane chain, making it impossible to assign individual protons. How can I resolve these signals?

  • Answer: This is a common issue due to the similar chemical environments of the CH₂ groups in the flexible aliphatic chain.[1][2]

    • Initial Approach: 2D NMR: A standard ¹H-¹H COSY spectrum can help trace some connectivities, but for severe overlap, a ¹H-¹³C HSQC experiment is more effective. The larger chemical shift dispersion of ¹³C often allows for the resolution of attached protons that are overlapped in the 1D ¹H spectrum.[3][4]

    • Advanced Technique: Selective 1D TOCSY: For a more targeted approach, a selective 1D TOCSY experiment can be employed. By selectively irradiating a resolved proton signal at one end of the chain (e.g., next to an aromatic ring or a functional group), you can transfer magnetization through the entire spin system, revealing all the coupled protons in that chain as a simplified 1D subspectrum.[3]

    • Consider Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, DMSO-d₆) can induce differential chemical shifts, potentially resolving some of the overlapped signals.[5] Aromatic solvents like benzene-d₆ are particularly known for causing significant shifts due to anisotropic effects.[5]

Issue 2: Aromatic proton signals from the two aryl groups are overlapped.

  • Question: The aromatic regions of my ¹H NMR spectrum are complex and overlapping, preventing the assignment of substitution patterns on the two rings. What should I do?

  • Answer: Overlap in the aromatic region is common in diarylheptanoids, especially when the substitution patterns are similar.

    • High-Field NMR: If not already utilized, acquiring the spectrum on a higher field spectrometer (e.g., 700 MHz or higher) will increase the chemical shift dispersion and may resolve the signals.

    • 2D NMR: A combination of ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra is crucial. COSY will establish the proton-proton connectivities within each aromatic ring, while HSQC and HMBC will link the protons to their respective carbons, helping to differentiate the two spin systems.

    • Selective 1D NOESY: If there are through-space proximities between protons on the aliphatic chain and specific protons on the aromatic rings, a selective 1D NOESY experiment can be invaluable. Irradiating a resolved chain proton and observing an NOE to a specific aromatic proton can definitively link parts of the molecule.

Issue 3: My 2D spectra (HSQC, HMBC) still lack the resolution to resolve very close signals.

  • Question: Even with 2D NMR, some cross-peaks are too close to be distinguished, particularly in the ¹³C dimension of my HSQC. How can I improve the resolution of my 2D experiments?

  • Answer: When standard 2D experiments are insufficient, Non-Uniform Sampling (NUS) is a powerful technique to enhance resolution without prohibitively long experiment times.[6]

    • Non-Uniform Sampling (NUS): NUS is an acquisition method that sparsely samples data points in the indirect dimension(s) of a 2D or 3D experiment.[7] This allows for the acquisition of a higher number of increments, leading to a significant increase in digital resolution after reconstruction.[6] For example, a 2D HSQC with 25% NUS can achieve the resolution of a conventionally sampled experiment in a quarter of the time, or provide four times the resolution in the same amount of time.[8] This can be particularly effective for resolving closely spaced ¹³C signals in the indirect dimension of an HSQC spectrum.[6]

Issue 4: I am observing artifacts in my NUS spectrum.

  • Question: I have tried using NUS, but my reconstructed spectrum has strange artifacts or missing low-intensity peaks. What could be the cause?

  • Answer: Artifacts in NUS spectra can arise from several factors related to the sampling and reconstruction process.

    • Sampling Density: Using too low a sampling density (e.g., less than 25% for an HSQC) can lead to artifacts and the loss of weak signals, as the reconstruction algorithm may not have enough data to accurately rebuild the spectrum.[6][7] For routine analysis of small molecules, a sampling density of 50% is often a safe and effective starting point.[6]

    • Sampling Schedule: The pattern of collected data points (the sampling schedule) can influence the quality of the reconstructed spectrum. Poisson-gap sampling schedules are generally robust and perform well for a variety of experiments.

    • Reconstruction Algorithm: Different reconstruction algorithms (e.g., Iterative Soft Thresholding - IST, Compressed Sensing - CS) can produce slightly different results. It may be beneficial to process the data with different algorithms if artifacts are observed.

    • Complex Spectra: NUS works best for spectra with a high degree of sparsity (i.e., more empty space than peaks). For extremely crowded spectra, such as some NOESY experiments with many cross-peaks, higher sampling densities may be required to avoid artifacts.

Frequently Asked Questions (FAQs)

What is the best starting point for enhancing resolution when standard 1D ¹H NMR fails for a diarylheptanoid?

The most effective first step is to acquire a set of standard 2D NMR spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The dispersion of signals into a second dimension, particularly with the wider chemical shift range of ¹³C in the HSQC and HMBC, is often sufficient to resolve many of the ambiguities present in the 1D spectrum.

How do I choose between a selective 1D TOCSY and a 2D TOCSY?

A 2D TOCSY provides a comprehensive overview of all spin systems in the molecule simultaneously. However, it can be complex and still suffer from overlap. A selective 1D TOCSY is ideal when you have a specific, well-resolved signal that you can use as an entry point to trace out a single, complete spin system (like the entire heptane chain). This results in a much simpler, higher-resolution 1D subspectrum of just that part of the molecule.

What are the key parameters to set for a selective 1D NOESY experiment for a small molecule like a diarylheptanoid?

The most critical parameter is the mixing time (d8 in Bruker pulse programs). For small molecules, this is typically set between 0.3 and 0.8 seconds.[9][10] A longer mixing time allows for the build-up of NOEs to more distant protons. It is also crucial to set the relaxation delay (d1) to be sufficiently long (at least 1.5 times the longest T1 relaxation time of interest) to allow for full relaxation between scans.

Can I quantify the signals in a spectrum enhanced by NUS?

Yes, when employed correctly, NUS can generate spectra without significant influence on quantification.[7] However, it is important to use a sufficient sampling density (typically 25% or higher) to ensure that the intensities of weaker signals are accurately reconstructed.[7]

Quantitative Data Summary

The following table provides a representative comparison of resolution enhancement that can be achieved with different NMR techniques. The values are illustrative and can vary based on the specific molecule, spectrometer, and experimental parameters.

TechniqueParameterStandard AcquisitionResolution-Enhanced TechniqueEnhancement Factor
2D HSQC Resolution in F1 (¹³C)128 complex points512 complex points (with 25% NUS)4x (in the same experiment time)
1D ¹H Spectrum Linewidth1.5 Hz0.7 Hz (with apodization/deconvolution)~2x
1D ¹H Spectrum Signal VisibilityWeak signals obscured by strong signalsWeak signals enhanced by suppression of strong signalsUp to 8x (for aromatic protons when suppressing aliphatic signals)[8]

Experimental Protocols

Protocol 1: Selective 1D TOCSY for Aliphatic Chain Analysis
  • Acquire a Standard ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum of the purified diarylheptanoid.

  • Identify a Resolved Signal: Choose a well-resolved multiplet belonging to the aliphatic chain. Protons adjacent to the aromatic ring (e.g., H-1 or H-7) are often good candidates.

  • Set up the Selective 1D TOCSY:

    • Use a gradient-enhanced pulse sequence (e.g., seldigpzs on Bruker systems).

    • Set the center of the selective pulse on the target multiplet.

    • Mixing Time (d9): This is the key parameter. For transferring magnetization across 2-3 bonds, use a short mixing time (e.g., 30 ms). To see the entire spin system of the heptane chain, use a longer mixing time (e.g., 80-120 ms).[9][10]

  • Acquisition and Processing: Acquire the data and process it as you would a standard 1D spectrum. The resulting spectrum will show only the signals from the protons that are part of the same spin system as the irradiated proton.

Protocol 2: Non-Uniform Sampling (NUS) for High-Resolution 2D HSQC
  • Set up a Standard 2D HSQC: Begin with a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems). Optimize the spectral widths in both dimensions.

  • Enable NUS:

    • In the acquisition parameters, change the sampling mode from traditional to non-uniform_sampling.

    • Set Sampling Density (NusAMOUNT): For a good balance of time-saving and spectral quality, set the sampling density to 50%. This will cut the experiment time in half while maintaining excellent quality.[6] If higher resolution is the primary goal, you can keep the experiment time the same as the traditional experiment but increase the number of increments in the indirect dimension (F1) and use a sampling density of 25-50%.

    • Choose a Sampling Schedule (NUSLIST): In most software, this can be set to automatic, which will typically generate a Poisson-gap schedule.

  • Acquisition: Run the experiment.

  • Processing:

    • The processing software (e.g., TopSpin, Mnova) will have a specific workflow for NUS data.

    • Select a reconstruction method, typically a Compressed Sensing (CS) or Iterative Soft Thresholding (IST) algorithm.

    • Process the spectrum. The result will be a 2D spectrum with higher resolution in the indirect dimension than a conventionally acquired spectrum of the same duration.

Visualizations

Diagram 1: Troubleshooting Workflow for Overlapping Signals

troubleshooting_workflow cluster_aliphatic cluster_aromatic start Start: Overlapping Signals in 1D ¹H NMR is_aliphatic Aliphatic Chain Overlap? start->is_aliphatic is_aromatic Aromatic Ring Overlap? is_aliphatic->is_aromatic No use_2d Acquire 2D NMR (COSY, HSQC, HMBC) is_aliphatic->use_2d Yes is_aromatic->use_2d Yes resolved1 Sufficient Resolution? use_2d->resolved1 end End: Structure Elucidation resolved1->end Yes resolved1->is_aliphatic_again No resolved1->is_aromatic_again No use_selective_tocsy Use Selective 1D TOCSY to isolate spin system resolved2 Sufficient Resolution? use_selective_tocsy->resolved2 use_selective_noesy Use Selective 1D NOESY for spatial correlations use_selective_noesy->resolved2 use_nus Acquire High-Resolution 2D NMR with NUS resolved2->use_nus No resolved2->end Yes use_nus->end experimental_workflow start Purified Diarylheptanoid Sample acquire_1d Acquire Standard 1D ¹H and ¹³C Spectra start->acquire_1d analyze_1d Analyze 1D Spectra acquire_1d->analyze_1d overlap Significant Signal Overlap? analyze_1d->overlap acquire_standard_2d Acquire Standard 2D Suite (COSY, HSQC, HMBC) overlap->acquire_standard_2d Yes final_analysis Combine All Data for Final Structure Elucidation overlap->final_analysis No analyze_2d Analyze 2D Data acquire_standard_2d->analyze_2d resolution_ok Resolution Sufficient? analyze_2d->resolution_ok advanced_methods Employ Advanced Methods resolution_ok->advanced_methods No resolution_ok->final_analysis Yes selective_1d Selective 1D Experiments (TOCSY, NOESY) advanced_methods->selective_1d nus_2d High-Resolution 2D NMR with Non-Uniform Sampling (NUS) advanced_methods->nus_2d selective_1d->final_analysis nus_2d->final_analysis structure Final Structure final_analysis->structure

References

Addressing matrix effects in LC-MS analysis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest.[1][2] These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects arise when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[2][5]

Q2: What are the typical signs that suggest matrix effects are affecting my assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a reduction in the assay's sensitivity.[1][2] You might also observe inconsistent peak areas for your quality control (QC) samples across different batches of the biological matrix.[1][2]

Q3: How can I definitively identify and quantify the extent of matrix effects in my analysis?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint retention times where ion suppression or enhancement occurs.[1][6] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any fluctuation in the analyte's baseline signal indicates the presence of matrix effects at that specific time in the chromatogram.[1][6]

  • Quantitative Assessment: This method involves comparing the analyte's response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[1] The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What are the most common sources of matrix effects when analyzing phenolic compounds like this compound in biological samples?

A4: In biological matrices such as plasma and serum, phospholipids from cell membranes are a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[7][3] Other significant contributors include salts, proteins, and endogenous metabolites that may co-elute with the analyte.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in your LC-MS analysis.

Problem 1: Poor reproducibility and high variability in Quality Control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or across different lots of your biological matrix.

  • Solution Workflow:

    A High Variability in QC Samples B Perform Quantitative Matrix Effect Assessment (See Protocol 1) A->B C Significant Matrix Effect variability observed? B->C D YES C->D E NO C->E F Enhance Sample Preparation - Use Phospholipid Removal Plates - Optimize SPE or LLE D->F G Re-evaluate other experimental parameters: - Pipetting accuracy - Sample stability - Instrument performance E->G H Implement Matrix-Matched Calibrants F->H

    Caption: Troubleshooting workflow for high QC variability.

Problem 2: Non-linear calibration curve.

  • Possible Cause: The degree of ion suppression or enhancement is concentration-dependent.

  • Solution:

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8]

    • Improve Chromatographic Separation: Modify your LC method to separate the analyte from the co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase pH, or using a different column chemistry.[5][9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[9][10]

Problem 3: Low signal intensity and poor sensitivity.

  • Possible Cause: Significant ion suppression is occurring.

  • Solution Workflow:

    A Low Signal Intensity B Perform Post-Column Infusion (See Protocol 2) A->B C Identify Ion Suppression Zone B->C D Adjust Chromatography to shift analyte elution C->D E If suppression persists, improve sample cleanup D->E F Consider more selective sample preparation (e.g., SPE, LLE) E->F

    Caption: Troubleshooting workflow for low signal intensity.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery and matrix effect for phenolic compounds, which are structurally similar to this compound.

Sample Preparation MethodAnalyte ClassMatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)Gingerols & ShogaolsDietary Supplements90.1 - 110.8Not explicitly quantified, but method was validated[11]
Solid-Phase Extraction (SPE)Phenolic CompoundsRapeseeds81.9 - 117.2-11.5 to 13.7[10]
Liquid-Liquid Extraction (LLE)Phenolic CompoundsOlive Mill Wastewater>79.0771.99 - 139.70[12]
HybridSPE-PhospholipidVarious DrugsPlasmaDramatically increased analyte response compared to PPTSignificant reduction in phospholipid interference[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte into the reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike the analyte at the same low, medium, and high concentrations into the final extracted matrix.[1][2]

    • Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix at the same concentrations before the extraction process. This set is used to determine recovery.[2]

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.

  • Data Analysis:

    • Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100 [7]

      • A value close to 100% indicates minimal matrix effect.

      • A value significantly below 100% indicates ion suppression.[7]

      • A value significantly above 100% indicates ion enhancement.[7]

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) * 100

    cluster_0 Sample Preparation cluster_1 Analysis & Calculation A Set A: Analyte in Solvent D LC-MS Analysis A->D B Set B: Post-Extraction Spike B->D C Set C: Pre-Extraction Spike C->D E Calculate Matrix Effect: (Area B / Area A) * 100 D->E F Calculate Recovery: (Area C / Area B) * 100 D->F

    Caption: Workflow for quantitative assessment of matrix effects.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps to identify at which retention times matrix effects are most pronounced.

  • Prepare a Standard Solution: Prepare a solution of this compound in a suitable solvent that provides a stable and moderate signal on your mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the MS ion source.[1][7]

  • Equilibrate the System: Allow the infused analyte signal to stabilize to a constant baseline.[1][7]

  • Inject a Blank Matrix Extract: Inject a sample of your extracted blank biological matrix onto the LC column and start the chromatographic run.[1]

  • Monitor the Analyte Signal: Observe the signal of the infused analyte. A dip in the baseline indicates ion suppression, while a rise suggests ion enhancement at that specific retention time.[1]

Protocol 3: Sample Preparation Strategies to Mitigate Matrix Effects

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[5][8][9]

  • Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing all interfering components, especially phospholipids.[5][8]

  • Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[8][9] The pH of the aqueous sample should be adjusted to ensure the analyte is in its neutral form for efficient extraction.[8]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering compounds. Different sorbent chemistries can be chosen to target the analyte and wash away matrix components.[3][8][9]

  • Phospholipid Removal Plates: These are specialized plates, such as HybridSPE, that combine protein precipitation with the specific removal of phospholipids, resulting in a much cleaner extract.[3]

References

Strategies to improve the purity of synthesized 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, also known as Yakuchinone A.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common synthetic route is the Claisen-Schmidt condensation between a protected vanillin derivative and a phenyl-2-propanone derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual protected vanillin and phenyl-2-propanone derivatives.

  • Self-Condensation Products: Byproducts from the self-condensation of the ketone starting material.

  • Aldol Addition Product: The initial β-hydroxy ketone product if the subsequent dehydration step is incomplete.

  • Over-alkylation or other side-reaction products: Depending on the specific reaction conditions and protecting groups used.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective and commonly used purification techniques for diarylheptanoids like Yakuchinone A are:

  • Column Chromatography: Particularly effective for removing a wide range of impurities. Silica gel is the most common stationary phase.

  • Recrystallization: A cost-effective method for achieving high purity, especially if a suitable solvent is found.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Can yield very high purity product, but is generally more expensive and less scalable than the other methods.

Q3: What analytical methods are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for determining the purity of this compound.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound is not moving off the column (streaking at the origin) The mobile phase is not polar enough. The compound is strongly interacting with the silica gel (common for phenolic compounds).Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. Consider adding a small amount of a more polar solvent like methanol to the eluent. If streaking persists, consider using a different stationary phase like alumina or a reversed-phase column.
Poor separation of the desired product from impurities The solvent system does not provide adequate resolution. The column was not packed properly.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation. Common systems for diarylheptanoids include ethyl acetate/hexanes and dichloromethane/methanol. Ensure the column is packed uniformly to avoid channeling.
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Tailing of the spot on TLC and column fractions The compound is acidic (phenolic hydroxyl group) and is interacting strongly with the slightly acidic silica gel.Add a small amount of a weak acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the phenolic group and reduce tailing.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
"Oiling out" instead of crystal formation The compound is precipitating from a supersaturated solution at a temperature above its melting point. The cooling process is too rapid.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly. Try a different recrystallization solvent or a solvent mixture.
No crystal formation upon cooling The solution is not saturated enough. The compound is highly soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If the compound remains soluble, a different solvent or a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) should be used.
Low recovery of the purified product Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product.Perform a hot filtration to remove any insoluble colored impurities. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. Note that charcoal can also adsorb the desired product, so use it sparingly.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel (60-120 mesh or 230-400 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Start with a low polarity mobile phase, such as 100% hexanes or a high hexane/ethyl acetate ratio (e.g., 9:1).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and should be determined by small-scale solubility tests. Ethanol or an ethanol/water mixture is a good starting point for polar, aromatic compounds.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following tables provide a hypothetical yet realistic summary of purity improvement that can be expected with different purification strategies. The initial purity of the crude synthetic product is assumed to be around 85%.

Table 1: Purity Improvement via Column Chromatography

Purification Stage Method Mobile Phase Gradient Purity (% by HPLC) Yield (%)
Crude Product--85.2100
After ColumnSilica Gel ChromatographyHexane:Ethyl Acetate (9:1 to 1:1)97.575

Table 2: Purity Improvement via Recrystallization

Purification Stage Method Solvent Purity (% by HPLC) Yield (%)
Crude Product--85.2100
After RecrystallizationSingle Solvent RecrystallizationEthanol98.865

Table 3: Purity Improvement via Preparative HPLC

Purification Stage Method Mobile Phase Purity (% by HPLC) Yield (%)
Crude Product--85.2100
After Prep-HPLCReversed-Phase C18Acetonitrile:Water with 0.1% Formic Acid (Gradient)>99.550

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Purity Analysis Crude Crude Synthesized Product (Approx. 85% Purity) CC Column Chromatography (Silica Gel) Crude->CC Option 1 Recryst Recrystallization Crude->Recryst Option 2 Prep_HPLC Preparative HPLC Crude->Prep_HPLC Option 3 Analysis Purity Assessment (HPLC-UV, NMR) CC->Analysis Recryst->Analysis Prep_HPLC->Analysis

Caption: General workflow for the purification and analysis of synthesized this compound.

TroubleshootingLogic Start Crude Product Impure Method Choose Purification Method Start->Method CC Column Chromatography Method->CC Complex Mixture Recryst Recrystallization Method->Recryst Simpler Impurity Profile CC_Problem Problem with Separation? CC->CC_Problem Recryst_Problem Problem with Crystallization? Recryst->Recryst_Problem Optimize_Solvent Optimize Solvent System (TLC) CC_Problem->Optimize_Solvent Yes Change_Stationary Change Stationary Phase CC_Problem->Change_Stationary Persistent Issues Pure Pure Product (>98%) CC_Problem->Pure No Optimize_Cooling Adjust Cooling Rate / Concentration Recryst_Problem->Optimize_Cooling Yes (Oiling Out) Change_Recryst_Solvent Change Recrystallization Solvent Recryst_Problem->Change_Recryst_Solvent Yes (No Crystals) Recryst_Problem->Pure No Optimize_Solvent->CC_Problem Optimize_Cooling->Recryst_Problem Change_Recryst_Solvent->Recryst_Problem

Caption: A logical troubleshooting workflow for common purification challenges.

References

Validation & Comparative

A Comparative Analysis of Pancreatic Lipase Inhibition: 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone versus Orlistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pancreatic lipase inhibitory activity of the natural compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH) and the well-established synthetic drug, orlistat. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a prime target for the development of anti-obesity therapeutics. This document synthesizes available experimental data, details relevant methodologies, and visually represents key processes to aid in research and drug development efforts.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against an enzyme is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for HPH and orlistat against pancreatic lipase.

Important Note on Comparability: The IC50 values presented below are derived from different studies that may have employed varying experimental conditions (e.g., enzyme source, substrate, assay buffer). Direct comparison of these values should be made with caution. For a definitive comparison, these compounds should be evaluated side-by-side in the same assay.

CompoundIC50 Value (µg/mL)IC50 Value (µM)¹Substrate UsedSource
This compound (HPH)15004567.6Triolein[1]
Orlistat0.25 ± 0.00160.50 ± 0.0032pNPP²[2]
Orlistat0.220.444-MU³[3]
Orlistat2.735.51pNPL⁴[4]

¹ Molar mass of HPH (C₂₀H₂₄O₄) = 328.4 g/mol ; Molar mass of Orlistat (C₂₉H₅₃NO₅) = 495.7 g/mol . ² p-nitrophenyl palmitate. ³ 4-methylumbelliferyl oleate. ⁴ p-nitrophenyl laurate.

From the available data, orlistat demonstrates significantly higher potency in inhibiting pancreatic lipase, with IC50 values in the nanomolar to low micromolar range, whereas the reported IC50 for HPH is in the high micromolar range. This suggests that orlistat is a substantially more potent inhibitor of pancreatic lipase than HPH.

Experimental Protocols: In Vitro Pancreatic Lipase Inhibition Assay

The following is a generalized protocol for determining the pancreatic lipase inhibitory activity of a test compound, based on commonly used methods in the literature.

1. Materials and Reagents:

  • Porcine pancreatic lipase (PPL)

  • Substrate: p-Nitrophenyl palmitate (pNPP) or Triolein

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Emulsifying agent (if using triolein): Bile salts (e.g., sodium taurodeoxycholate) and lecithin

  • Test compound (e.g., HPH) and positive control (Orlistat) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure (using pNPP as substrate):

  • Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

  • Prepare a stock solution of the substrate, pNPP, in a suitable solvent like isopropanol.

  • Add the assay buffer, the enzyme solution, and the test compound/control at various concentrations to the wells of a 96-well microplate.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The absorbance is due to the release of p-nitrophenol upon hydrolysis of pNPP by the lipase.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action

Orlistat: The mechanism of action for orlistat is well-established. It is a potent and irreversible inhibitor of pancreatic and other lipases. Orlistat mimics the structure of a triglyceride and gains access to the active site of the lipase. The serine residue (Ser152) in the catalytic triad of the lipase attacks the β-lactone ring of orlistat, forming a stable, covalent bond. This acylation of the active site serine renders the enzyme inactive, thereby preventing it from hydrolyzing dietary triglycerides.

This compound (HPH): The specific mechanism of inhibition for HPH has not been extensively characterized in the reviewed literature. As a natural product, it may act through various mechanisms such as competitive, non-competitive, or uncompetitive inhibition by binding to the active site or an allosteric site on the enzyme. Further kinetic studies are required to elucidate its precise mode of action.

Visualizations

Experimental Workflow for Pancreatic Lipase Inhibition Assay

experimental_workflow Experimental Workflow for Pancreatic Lipase Inhibition Assay reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-well Plate (Buffer, Enzyme, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 15 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Measure Absorbance at 405 nm) reaction_initiation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_acquisition->data_analysis

Caption: Workflow of an in vitro pancreatic lipase inhibition assay.

Mechanism of Pancreatic Lipase and Inhibition by Orlistat

mechanism_of_action Mechanism of Pancreatic Lipase and Inhibition by Orlistat cluster_lipase Pancreatic Lipase Active Site cluster_substrate Dietary Triglyceride cluster_products Absorption cluster_inhibitor Inhibitor Ser152 Ser152 Products Fatty Acids & Monoglycerides Ser152->Products His263 His263 Asp176 Asp176 Triglyceride Triglyceride Triglyceride->Ser152 Hydrolysis Orlistat Orlistat Orlistat->Ser152 Covalent Bonding (Irreversible Inhibition)

Caption: Covalent inhibition of pancreatic lipase by orlistat.

References

Diarylheptanoids as Anti-Inflammatory Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diarylheptanoids, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain, have garnered significant interest for their potent anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various diarylheptanoids, presenting key experimental data, detailed methodologies for evaluation, and visualizations of the underlying signaling pathways. The information compiled is intended to aid in the rational design and development of novel anti-inflammatory therapeutics based on the diarylheptanoid scaffold.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of diarylheptanoids is often evaluated by their ability to inhibit key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of diarylheptanoids against various inflammatory targets.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

DiarylheptanoidIC50 (µM)Cell LineReference
Hirsutanonol9.2 - 9.9RAW264.7[3][4]
Oregonin18.2 - 19.3RAW264.7[3][4]
Platyphyllonol-5-O-β-D-glucopyranoside22.3 - 23.7RAW264.7[3][4]
Compound 217.4 - 26.5RAW264.7[5]
Compound 517.4 - 26.5RAW264.7[5]
Compound 617.4 - 26.5RAW264.7[5]
Compound 917.4 - 26.5RAW264.7[5]
Curcumin14.7 ± 0.2RAW264.7[6]
Compound 884.9 ± 0.3RAW264.7[6]
Compound 979.6 ± 0.5RAW264.7[6]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

DiarylheptanoidTargetIC50 (µM)Cell Line/Enzyme SourceReference
HirsutanonolTNF-α Production9.2 - 9.9RAW264.7[3][4]
OregoninTNF-α Production18.2 - 19.3RAW264.7[3][4]
Platyphyllonol-5-O-β-D-glucopyranosideTNF-α Production22.3 - 23.7RAW264.7[3][4]
HexahydrocurcuminPGE2 Formation (COX-2 derived)0.7Not specified[7][8]
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-enePGE2 Production~343T3 murine fibroblasts[5]
Lead Candidate AnalogPGE2 Inhibition1.7Not specified[5]

Key Structure-Activity Relationship Insights

The anti-inflammatory activity of diarylheptanoids is significantly influenced by their structural features:

  • Linear vs. Cyclic Skeletons: Both linear and macrocyclic diarylheptanoids exhibit anti-inflammatory properties.[1]

  • Substitution on Aromatic Rings: The presence and position of hydroxyl and methoxy groups on the phenyl rings play a crucial role in the activity. For instance, the presence of a para-hydroxyl group on one of the aromatic rings appears to contribute to nitric oxide inhibitory activity.[9]

  • Heptane Chain Modifications: The degree of unsaturation and the nature of functional groups on the seven-carbon chain are important for activity.[10] An α,β-unsaturated carbonyl group in the linker is a feature that can enhance neuroprotective and anti-inflammatory effects.[11]

  • Specific Functional Groups: The presence of a carbonyl group at the C-3 position has been noted to be a critical feature for enhancing cytotoxic activity against cancer cells, which can be related to anti-inflammatory mechanisms.[12]

Signaling Pathways Modulated by Diarylheptanoids

A primary mechanism by which diarylheptanoids exert their anti-inflammatory effects is through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_stim TNF-α TNFR TNFR TNFa_stim->TNFR Akt Akt TLR4->Akt Activates IKK IKK Complex TNFR->IKK Activates Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release IkB_p p-IκBα Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Translocation to Nucleus & Binds to DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Diarylheptanoids Diarylheptanoids Diarylheptanoids->Akt Inhibit Diarylheptanoids->IKK Inhibit Diarylheptanoids->NFkB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition by diarylheptanoids.

Diarylheptanoids have been shown to inhibit the activation of NF-κB induced by inflammatory stimuli like lipopolysaccharide (LPS).[3][4] Some diarylheptanoids, such as hirsutenoxime, can suppress Toll-like receptor 4 (TLR4) expression and the subsequent activation of the Akt pathway, which is upstream of NF-κB.[13][14] By inhibiting key kinases like IKK and preventing the degradation of the inhibitory protein IκBα, diarylheptanoids block the translocation of active NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS (leading to reduced NO production), COX-2 (leading to reduced prostaglandin synthesis), and various cytokines like TNF-α and IL-6.[3][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of diarylheptanoids.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like LPS.

a. Cell Culture and Seeding:

  • Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.[17]

b. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test diarylheptanoid or vehicle control.

  • After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

c. Measurement of Nitrite:

  • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[17]

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

d. Data Analysis:

  • The IC50 value is determined from the dose-response curve of percentage inhibition versus compound concentration.

Prostaglandin E2 (PGE2) Inhibition Assay

This assay determines a compound's ability to inhibit the production of PGE2, a pro-inflammatory prostaglandin synthesized by cyclooxygenase (COX) enzymes.

a. Cell Culture and Treatment:

  • RAW264.7 macrophages or other suitable cell lines are cultured and seeded as described for the NO assay.

  • Cells are pre-treated with test compounds at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL).

b. Quantification of PGE2:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[17]

c. Data Analysis:

  • The percentage of PGE2 inhibition is calculated, and the IC50 value is determined from the dose-response curve.

NF-κB Activation Assay (Reporter Gene Assay)

This assay directly measures the activation of the NF-κB transcription factor.

a. Cell Transfection:

  • RAW264.7 cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

b. Treatment and Stimulation:

  • Transfected cells are treated with the diarylheptanoid compounds for 1 hour before being stimulated with LPS (1 µg/mL).

c. Luciferase Activity Measurement:

  • After an appropriate incubation time (e.g., 6-8 hours), cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activation is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Experimental Workflow Visualization

The general workflow for screening and evaluating the anti-inflammatory potential of diarylheptanoids can be summarized in the following diagram.

Experimental_Workflow cluster_initial Initial Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Validation Compound_Library Diarylheptanoid Library (Natural & Synthetic) NO_Assay Nitric Oxide (NO) Production Assay (e.g., in RAW264.7 cells) Compound_Library->NO_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Active_Hits Active, Non-toxic Hits NO_Assay->Active_Hits Cytotoxicity_Assay->Active_Hits Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA) Active_Hits->Cytokine_Assay PGE2_Assay PGE2 Production Assay (ELISA) Active_Hits->PGE2_Assay Enzyme_Assay COX-2 / 5-LOX Inhibition Assays Active_Hits->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB Reporter Assay, Western Blot for p-Akt, p-IκBα) Active_Hits->Pathway_Analysis Lead_Compounds Lead Compounds Cytokine_Assay->Lead_Compounds PGE2_Assay->Lead_Compounds Enzyme_Assay->Lead_Compounds Pathway_Analysis->Lead_Compounds Animal_Models Animal Models of Inflammation (e.g., Carrageenan-induced paw edema, LPS-induced sepsis) Lead_Compounds->Animal_Models

Caption: General workflow for evaluating anti-inflammatory diarylheptanoids.

This guide provides a foundational understanding of the structure-activity relationships of diarylheptanoids as anti-inflammatory agents. The presented data and methodologies can serve as a valuable resource for researchers aiming to explore this promising class of natural products for the development of new anti-inflammatory drugs. Further investigation into the synthesis of novel analogs and their evaluation in more complex in vivo models is warranted to fully elucidate their therapeutic potential.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Efficacy of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anti-inflammatory activities of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, also known as Yakuchinone B, and curcumin. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visual representations of key biological pathways and workflows to offer a comprehensive overview for research and drug development purposes.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Both this compound (Yakuchinone B), a diarylheptanoid isolated from Alpinia oxyphylla, and curcumin, the principal curcuminoid of turmeric, have demonstrated notable anti-inflammatory properties in preclinical studies. This guide aims to objectively compare their in vitro efficacy by examining their ability to modulate key inflammatory mediators in macrophage cell models.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the inhibitory effects of a diarylheptanoid closely related to Yakuchinone B and curcumin on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that while the data for curcumin is readily available, the quantitative data for Yakuchinone B is represented by a structurally similar diarylheptanoid from the same plant source, as direct comparative studies with IC50 values for Yakuchinone B were not available in the reviewed literature.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Diarylheptanoid (from A. oxyphylla)RAW 264.7LPS9.88[1]
CurcuminRAW 264.7LPS11.0 ± 0.59[1][2]

Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion

CompoundCell LineStimulantIC50 (µM)Reference
CurcuminRAW 264.7LPS7.4

Note: A specific IC50 value for the inhibition of TNF-α by Yakuchinone B or a closely related diarylheptanoid in LPS-stimulated RAW 264.7 cells was not found in the reviewed literature. However, qualitative studies indicate that Yakuchinone B does inhibit TNF-α production.

Table 3: Inhibition of Interleukin-6 (IL-6) Secretion

CompoundCell LineStimulantIC50 (µM)Reference
Diarylheptanoid (from A. oxyphylla)RAW 264.7LPSPartially reduced secretion (IC50 not determined)[1]
CurcuminRAW 264.7LPSSignificant inhibition (IC50 not specified in reviewed literature)

Note: While the diarylheptanoid from A. oxyphylla was shown to reduce IL-6 secretion, a specific IC50 value was not provided in the reference. Similarly, curcumin is known to inhibit IL-6, but a precise IC50 value under these specific conditions was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key in vitro anti-inflammatory assays cited in this guide.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere. Prior to treatment, the medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test compounds (Yakuchinone B or curcumin) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is an indicator of the inflammatory response in macrophages. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After the treatment period with the test compounds and LPS, the cell culture supernatant is collected.

    • An equal volume of the supernatant is mixed with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

    • The absorbance of the resulting solution is measured at a specific wavelength (typically around 540 nm) using a microplate reader.

    • The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control group.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α or IL-6) are used according to the manufacturer's instructions.

    • Briefly, the wells of a microplate are coated with a capture antibody specific for the target cytokine.

    • The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

    • After washing, a detection antibody, which is typically biotinylated, is added to bind to the captured cytokine.

    • A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by the HRP enzyme into a colored product.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The concentration of the cytokine in the samples is determined by interpolating the absorbance values on the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow for assessing in vitro anti-inflammatory activity and the NF-κB signaling pathway, a key target for many anti-inflammatory compounds.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Macrophages seed Seed cells in plates start->seed adhere Allow cells to adhere seed->adhere pretreat Pre-treat with Compound A or Curcumin adhere->pretreat lps Stimulate with LPS pretreat->lps supernatant Collect Supernatant lps->supernatant griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa ic50 Calculate IC50 values griess->ic50 elisa->ic50

Caption: Experimental workflow for in vitro anti-inflammatory screening.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Degradation NFkB_p50_p65_IkB NF-κB (p50/p65)-IκBα (Inactive) NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 Release NFkB_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion

Based on the available in vitro data, both the diarylheptanoid from Alpinia oxyphylla and curcumin demonstrate significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators in LPS-stimulated macrophages. The diarylheptanoid appears to be a more potent inhibitor of nitric oxide production as suggested by its lower IC50 value. Both compounds show inhibitory effects on pro-inflammatory cytokines, though a direct quantitative comparison for TNF-α and IL-6 is challenging due to the lack of specific IC50 values for the diarylheptanoid under identical experimental conditions.

Both Yakuchinone B and curcumin are known to target the NF-κB signaling pathway, which is a central regulator of the inflammatory response. Their ability to inhibit this pathway likely contributes to their observed anti-inflammatory effects.

For drug development professionals, these findings suggest that Yakuchinone B and related diarylheptanoids represent a promising class of compounds for the development of novel anti-inflammatory agents. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential.

References

Comparative Analysis of the Cytotoxic Effects of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone in Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of a promising diarylheptanoid.

This guide provides a detailed comparison of the cytotoxic effects of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH), a naturally occurring diarylheptanoid, against various cancer cell lines. Through a compilation of experimental data, this document aims to offer an objective performance assessment of HPH in comparison to other relevant alternative compounds. Detailed experimental protocols for key cytotoxicity and apoptosis assays are also provided to support the replication and further investigation of these findings.

Introduction

This compound, a compound isolated from the rhizomes of Alpinia officinarum, belongs to the diarylheptanoid class of natural products.[1] Diarylheptanoids have garnered significant attention in cancer research due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. Emerging evidence suggests that HPH exerts cytotoxic effects on cancer cells through the induction of apoptosis mediated by endoplasmic reticulum (ER) stress. This guide summarizes the available data on HPH's cytotoxic profile and provides a comparative context with other bioactive compounds.

Data Presentation: Comparative Cytotoxicity

While extensive quantitative data for this compound across a wide range of cancer cell lines remains limited in publicly available literature, preliminary studies have demonstrated its cytotoxic potential. In PC12 cells, treatment with 100 µg/ml of HPH resulted in a 40% reduction in cell viability.[1]

For a comprehensive comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of alternative diarylheptanoids and related compounds in various cancer cell lines. This data provides a benchmark for evaluating the potential potency of HPH.

Table 1: IC50 Values of Alternative Diarylheptanoids in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
PterocarineT47D (Breast)0.63[2]
(S, E)-1-(3, 4 dimethoxyphenyl)-6-hydroxy-7-phenylhept-4-en-3-one (DPHP)COLO205 (Colon)7.01 ± 0.62[3]
DPHPA549 (Lung)20.03 ± 3.11[3]
PlatyphyllenonePANC-1 (Pancreatic)-[4]
(E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-onePANC-1 (Pancreatic)-[4]
Diarylheptanoid 6A549 (Lung)6.69 - 33.46[5]
Diarylheptanoid 16HepG2 (Liver)6.69 - 33.46[5]
Diarylheptanoid 17HeLa (Cervical)6.69 - 33.46[5]
Diarylheptanoid 18MDA-MB-231 (Breast)6.69 - 33.46[5]
Diarylheptanoid 19HCT116 (Colon)6.69 - 33.46[5]

Table 2: IC50 Values of Gingerol Compounds in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
6-GingerolHCT15 (Colon)100[6]
6-GingerolL929 (Fibrosarcoma)102[6]
6-GingerolRaw 264.7 (Macrophage)102[6]
6-GingerolMDA-MB-231 (Breast)~200[7]
6-GingerolMCF-7 (Breast)~200[7]
SSi6 (6-Gingerol derivative)MDA-MB-231 (Breast)14.5[8]

Mechanism of Action: Induction of ER Stress and Apoptosis

Studies have indicated that HPH induces apoptosis in cancer cells by upregulating the expression of genes associated with endoplasmic reticulum (ER) stress.[1] This process, known as the unfolded protein response (UPR), is a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER lumen. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. Activation of these sensors can lead to a signaling cascade that ultimately triggers programmed cell death. In the case of HPH, it has been shown to activate ATF6 fragmentation, phosphorylation of eIF2α, and XBP1 mRNA splicing, all of which are key events in the ER stress-induced apoptotic pathway.[1]

ER_Stress_Pathway HPH-Induced ER Stress Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Lumen ER Lumen (Protein Misfolding) PERK PERK ER_Lumen->PERK Activates IRE1a IRE1α ER_Lumen->IRE1a Activates ATF6 ATF6 ER_Lumen->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1 mRNA (unspliced) IRE1a->XBP1_u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates & Cleaved peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 Upregulates Translation ATF4_n ATF4 ATF4->ATF4_n Translocates XBP1_s XBP1 mRNA (spliced) XBP1_u->XBP1_s XBP1_s_p XBP1s Protein XBP1_s->XBP1_s_p Translates to ATF6_n Cleaved ATF6 ATF6_cleaved->ATF6_n Translocates UPR_Genes UPR Target Genes (e.g., CHOP) ATF4_n->UPR_Genes XBP1_s_p->UPR_Genes XBP1_s_p_n XBP1_s_p_n ATF6_n->UPR_Genes Apoptosis Apoptosis UPR_Genes->Apoptosis Leads to HPH 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone (HPH) HPH->ER_Lumen Induces

Caption: HPH induces ER stress, activating PERK, IRE1α, and ATF6 pathways, leading to apoptosis.

Experimental Protocols

To facilitate further research and validation of the cytotoxic effects of HPH, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of HPH and control compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with HPH/ Alternative Compounds B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with HPH or a positive control for the desired time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Viable cells: Annexin V-FITC negative, PI negative

  • Early apoptotic cells: Annexin V-FITC positive, PI negative

  • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][14]

Materials:

  • Treated and control cells

  • Cold PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated and control cells and wash with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Conclusion

This compound demonstrates promising cytotoxic effects against cancer cells, primarily through the induction of ER stress-mediated apoptosis. While more extensive quantitative data is needed to fully elucidate its potency across a broad spectrum of cancer types, the available information, in conjunction with the comparative data from other diarylheptanoids, suggests that HPH is a valuable candidate for further preclinical investigation. The detailed protocols provided in this guide are intended to support these future research efforts and contribute to the development of novel, natural product-based anti-cancer therapies.

References

Head-to-head comparison of different extraction methods for diarylheptanoids from Alpinia officinarum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Alpinia officinarum, commonly known as lesser galangal, is a rich source of diarylheptanoids, a class of bioactive compounds with promising therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities.[1] The efficient extraction of these compounds is a critical first step in their study and potential pharmaceutical development. This guide provides a head-to-head comparison of various extraction methods for diarylheptanoids from Alpinia officinarum, supported by available experimental data and detailed methodologies.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and profile of the extracted diarylheptanoids. This section compares conventional and modern extraction techniques.

Data Presentation: Quantitative Comparison
Extraction MethodSolvent(s)Typical ParametersReported Yield/EfficiencyKey AdvantagesKey Disadvantages
Conventional Solvent Extraction (Maceration/Soxhlet) Ethanol, Methanol, Ethyl Acetate, Chloroform, Petroleum EtherRoom temperature or boiling point of the solvent, hours to days.[2][3]An 85% ethanol extraction yielded a crude residue of 1214g from 16kg of dried rhizomes.[3] Methanol extracts have been used to isolate several bioactive diarylheptanoids.[2]Simple, low-cost equipment.Time-consuming, large solvent consumption, potential degradation of thermolabile compounds.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with co-solvents (e.g., Ethanol)Pressure: 30 MPa, Temperature: 32-45°C, Time: 30 min - 4 h, Co-solvent: 8% Ethanol.[4][5]An extraction rate of 3% was achieved.[4] SFE is effective for enriching diarylheptanoids and flavonoids.[5]Environmentally friendly ("green" solvent), tunable selectivity, low extraction temperatures.High initial equipment cost, requires technical expertise.
Ultrasound-Assisted Extraction (UAE) Ethanol, AcetoneFrequency: 20-40 kHz, Power: ~380 W, Time: ~6-30 min, Temperature: 40°C.[6][7]Optimized for polysaccharides from A. officinarum with a yield of 5.72%.[6] Effective for phenolic compounds from Alpinia galanga.[7]Reduced extraction time, lower solvent consumption, increased efficiency.Potential for localized heating and degradation of some compounds if not controlled.
Microwave-Assisted Extraction (MAE) Ethanol, Hexane-Ethyl acetate-Methanol-Water mixturesMicrowave Power: ~600 W, Time: ~45 min.Successfully used to extract diarylheptanoids from Alpinia katsumadai.Very short extraction times, reduced solvent usage, high efficiency.Requires microwave-transparent vessels, potential for localized overheating.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the discussed extraction methods.

Conventional Solvent Extraction (Maceration)
  • Preparation of Plant Material: Dried rhizomes of Alpinia officinarum are ground into a fine powder.

  • Extraction: The powdered rhizomes (e.g., 3.0 kg) are macerated with methanol (3 x 18 L) for 3 days at room temperature (25°C).[8]

  • Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to obtain the crude methanol extract.

  • Fractionation (Optional): The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]

Supercritical Fluid Extraction (SFE)
  • Preparation of Plant Material: Dry, powdered Alpinia officinarum is used.

  • SFE System Setup: The extraction is performed using a supercritical fluid extractor.

  • Extraction Parameters:

    • Extraction Fluid: Supercritical CO₂.

    • Co-solvent: 8% Ethanol.[5]

    • Extraction Pressure: 30 MPa.[4][5]

    • Extraction Temperature: 45°C.[5]

    • Extraction Time: 30 minutes.[5]

    • Flow Rate: 22 L/h.[4]

  • Collection: The extracted compounds are collected by depressurizing the supercritical fluid, causing the CO₂ to return to a gaseous state and leaving the diarylheptanoid-rich extract behind.

Ultrasound-Assisted Extraction (UAE)

Note: This protocol is adapted from studies on related compounds in Alpinia species, as a specific protocol for diarylheptanoids was not detailed in the search results.

  • Preparation of Plant Material: Powdered, dried rhizomes of Alpinia officinarum are used.

  • Extraction Setup: The powdered sample is mixed with the extraction solvent (e.g., 60% acetone) in a vessel placed within an ultrasonic bath or treated with an ultrasonic probe.[7]

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:25 g/mL.[7]

    • Ultrasonic Power: 380 W.[6]

    • Extraction Time: 20 minutes.[7]

    • Extraction Temperature: 40°C.[7]

  • Post-Extraction: The mixture is centrifuged or filtered to separate the extract from the solid plant material. The supernatant is then collected and concentrated.

Microwave-Assisted Extraction (MAE)

Note: This protocol is based on the extraction of diarylheptanoids from a related Alpinia species.

  • Preparation of Plant Material: Dried, powdered rhizomes of Alpinia officinarum are used.

  • Extraction Setup: A specified amount of the powdered sample (e.g., 2.0 g) is placed in a microwave-safe extraction vessel with the chosen solvent.

  • Extraction Parameters:

    • Solvent System: A two-phase solvent system such as hexane-ethyl acetate-methanol-water (3:7:6:4, v/v/v/v) can be effective.

    • Microwave Power: 600 W.

    • Extraction Time: 45 minutes.

  • Purification: The resulting extract can be further purified using techniques like high-speed counter-current chromatography (HSCCC).

Bioactivity and Signaling Pathways

Diarylheptanoids from Alpinia officinarum have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK/ERK pathways, which are central to inflammation and cell proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Certain diarylheptanoids have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB P NFkB_complex p65 p50 IκB IkB->NFkB_complex NFkB_p65 p65 NFkB_p65->NFkB_complex NFkB_p50 p50 NFkB_p50->NFkB_complex NFkB_active p65 p50 NFkB_complex->NFkB_active IκB degradation Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibition DNA DNA NFkB_active->DNA Transcription Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is involved in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is often associated with cancer. Diarylheptanoids can modulate this pathway, contributing to their anticancer effects.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_active p-ERK ERK->ERK_active Diarylheptanoids Diarylheptanoids Diarylheptanoids->Raf Inhibition Diarylheptanoids->MEK Inhibition Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK_active->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK/ERK signaling pathway by diarylheptanoids.

Conclusion

The selection of an appropriate extraction method is paramount for the successful isolation and study of diarylheptanoids from Alpinia officinarum. Conventional solvent extraction methods are simple and accessible but are often outperformed by modern techniques in terms of efficiency and environmental impact. Supercritical Fluid Extraction stands out as a green and highly selective method, albeit with higher initial costs. Ultrasound-Assisted and Microwave-Assisted Extraction offer significant improvements in speed and efficiency.

The ultimate choice of extraction method will depend on the specific research goals, available resources, and the desired scale of operation. For initial screening and small-scale isolation, UAE and MAE present compelling advantages. For large-scale, high-purity production, SFE is an attractive, albeit more resource-intensive, option. Further research directly comparing these methods under identical conditions is warranted to provide a more definitive quantitative ranking of their performance for diarylheptanoid extraction from Alpinia officinarum.

References

Cross-Validation of HPLC and UPLC Methods for Diarylheptanoid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product analysis, the accurate quantification of bioactive compounds is paramount for quality control, standardization, and pharmacological studies. Diarylheptanoids, a class of plant secondary metabolites known for their diverse biological activities, present a unique analytical challenge due to their structural complexity and often low concentrations in complex matrices. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant advancements in speed, resolution, and sensitivity. This guide provides a comprehensive cross-validation and comparison of HPLC and UPLC methods for the analysis of diarylheptanoids, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection and implementation.

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[1] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[1] This smaller particle size leads to enhanced separation efficiency but requires much higher operating pressures (up to 15,000 psi) compared to conventional HPLC systems (typically up to 6,000 psi).[1][2] These fundamental differences result in notable improvements in analytical performance, including faster analysis times and increased sensitivity.[3]

Comparative Performance: HPLC vs. UPLC for Diarylheptanoid Analysis

The transition from HPLC to UPLC for the analysis of diarylheptanoids offers substantial advantages. UPLC methods can significantly shorten run times, leading to higher sample throughput and reduced consumption of organic solvents.[4] The smaller particle size in UPLC columns results in sharper and narrower peaks, which enhances resolution and allows for the separation of closely related diarylheptanoid structures.[3] Furthermore, the increased peak height associated with UPLC leads to improved sensitivity, facilitating the detection and quantification of diarylheptanoids present at low concentrations.[2][3]

The following table summarizes the typical performance characteristics when comparing HPLC and UPLC methods for the analysis of diarylheptanoids. These values are representative and can vary depending on the specific analytes, sample matrix, and experimental conditions.

ParameterHPLCUPLC
Analysis Time 20–45 minutes2–10 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) Higher (e.g., 0.06–0.22 µg/mL LOD)[5]Lower (Improved sensitivity, often by a factor of 3-10)[2]
Solvent Consumption High (e.g., 1.0 mL/min)[5]Low (e.g., 0.2–0.5 mL/min)
Operating Pressure Up to 400 bar (approx. 6,000 psi)[2]Up to 1000 bar (approx. 15,000 psi)[2]
Column Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm)[6]
Column Dimensions (L x ID) 150–250 mm x 4.6 mm50–100 mm x 2.1 mm
Sample Throughput StandardHigh

Experimental Protocols

Detailed methodologies for the analysis of diarylheptanoids using both HPLC and UPLC are provided below. These protocols are based on established methods and can be adapted for specific research needs.[5][7]

Sample Preparation (Applicable to both methods):

  • Extraction: Extract the plant material (e.g., rhizomes, bark) containing diarylheptanoids with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the crude extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Standard Solutions: Prepare standard solutions of diarylheptanoid markers in the initial mobile phase for calibration curves.

HPLC Method Protocol:

  • Instrument: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.5% acetic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program: A linear gradient appropriate for the separation of the target diarylheptanoids (e.g., starting with a low percentage of B and increasing over time).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for the specific diarylheptanoids (e.g., 280 nm).

  • Injection Volume: 10 µL.

UPLC Method Protocol:

  • Instrument: UPLC system with a binary solvent manager, sample manager, column heater, and a Photodiode Array (PDA) detector.

  • Column: C18 or equivalent sub-2 µm column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A scaled-down, faster gradient compared to the HPLC method.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for the specific diarylheptanoids (e.g., 280 nm).

  • Injection Volume: 2 µL.

Method Validation Parameters

For both HPLC and UPLC methods, validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Workflow Diagrams

To visually represent the processes involved in cross-validation and analysis, the following diagrams are provided.

CrossValidationWorkflow cluster_0 HPLC Method cluster_1 Method Transfer cluster_2 UPLC Method cluster_3 Comparison HPLC_Method Existing HPLC Method HPLC_Validation HPLC Validation Data HPLC_Method->HPLC_Validation Validate Geometric_Scaling Geometric Scaling of Parameters HPLC_Validation->Geometric_Scaling Data_Comparison Compare Validation Results HPLC_Validation->Data_Comparison UPLC_Method Developed UPLC Method Geometric_Scaling->UPLC_Method UPLC_Validation UPLC Validation UPLC_Method->UPLC_Validation Validate UPLC_Validation->Data_Comparison

Cross-validation workflow between HPLC and UPLC methods.

AnalyticalWorkflow A Sample Collection (e.g., Plant Material) B Extraction of Diarylheptanoids A->B C Filtration (0.45 µm) B->C D Chromatographic Analysis (HPLC or UPLC) C->D E Peak Identification (vs. Standards) D->E F Peak Integration & Quantification E->F G Data Reporting & Analysis F->G

References

Reproducibility of bioassays for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a naturally occurring diarylheptanoid isolated from the rhizomes of plants such as Curcuma longa L. and Alpinia officinarum.[1] The focus of this document is to present available data on its biological activities, with an emphasis on pancreatic lipase inhibition and anti-Helicobacter pylori effects, and to provide context through comparison with other relevant compounds. Due to a lack of direct studies on the reproducibility of bioassays for this specific compound, this guide offers a compilation of reported quantitative data and detailed experimental protocols to aid researchers in designing and evaluating their own experiments.

Pancreatic Lipase Inhibition

This compound has been identified as an inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[2][3] Inhibition of this enzyme is a therapeutic strategy for the management of obesity.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant pancreatic lipase inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundIC50 ValueSource Organism/TypeNotes
This compound 1.5 mg/mL Alpinia officinarumIsolated from the rhizome.[2][3]
Orlistat0.092 µM - 17.05 µg/mLSyntheticA potent, clinically approved pancreatic lipase inhibitor.[2][4][5][6][7][8][9] The wide range reflects different assay conditions.
Curcumin36.5 µMCurcuma longaA well-known diarylheptanoid.[10]
Luteolin99 ± 11 µMPlant flavonoidA dietary flavonoid with reported lipase inhibitory activity.[9]
Quercetin128 ± 22 µMPlant flavonoidAnother common dietary flavonoid.[9]
Experimental Protocol: Pancreatic Lipase Inhibition Assay

This protocol is based on a common method for assessing pancreatic lipase inhibition using triolein as a substrate.[11][12]

Materials:

  • Porcine pancreatic lipase

  • Triolein (substrate)

  • L-α-Phosphatidylcholine

  • Taurocholic Acid Sodium Salt

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (e.g., Orlistat)

  • Solvent for test compound (e.g., DMSO)

  • Reagents for fatty acid quantification (e.g., NEFA C-test kit)

Procedure:

  • Prepare a micelle solution:

    • Dissolve triolein and L-α-phosphatidylcholine in an organic solvent (e.g., chloroform) and then evaporate the solvent.

    • Add cold Tris-HCl buffer containing taurocholic acid sodium salt to the lipid film.

    • Sonicate the mixture on ice to form a stable micelle solution.

  • Enzyme and inhibitor pre-incubation:

    • Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer.

    • In a microplate, add the lipase solution to wells containing the test compound or control at various concentrations.

    • Incubate the plate for a set period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction:

    • Add the triolein micelle solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

  • Stop the reaction:

    • Terminate the reaction by adding a stop reagent (e.g., 1 M HCl).

  • Quantify released fatty acids:

    • Measure the amount of free fatty acids released using a commercial kit.

  • Calculate percentage inhibition:

    • The percentage of lipase inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • Determine IC50 value:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Pancreatic_Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Triolein Micelle Solution A2 Initiate Reaction with Micelle Solution P1->A2 P2 Prepare Pancreatic Lipase Solution A1 Pre-incubate Lipase with Test Compound P2->A1 P3 Prepare Test Compound Dilutions P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction A3->A4 D1 Quantify Free Fatty Acids A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Experimental workflow for the pancreatic lipase inhibition assay.

Anti-Helicobacter pylori Activity

Helicobacter pylori is a bacterium that can colonize the stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. This compound has demonstrated inhibitory activity against this bacterium.[13]

Comparative Inhibitory Activity

The following table presents the minimum inhibitory concentration (MIC) values for this compound and other relevant antimicrobial agents against H. pylori. Lower MIC values indicate greater potency.

CompoundMIC (µg/mL) against H. pylori StrainsNotes
This compound 24 - 48 Active against multiple strains (ATCC 43504, ATCC 700392, ATCC 700824).[13]
Metronidazole16 - 32A standard antibiotic used in H. pylori eradication therapy, to which resistance is common.[13]
Amoxicillin0.03 - 0.06A beta-lactam antibiotic commonly used in H. pylori treatment.[13]
Tetracycline0.5 - 1A broad-spectrum antibiotic also used in H. pylori eradication regimens.[13]
Curcumin5 - 50A related diarylheptanoid with a range of reported MICs against various clinical isolates.[3][14][15][16][17]
Phillygenin16 - 32A natural product from Forsythia suspensa with demonstrated anti-H. pylori activity.[18][19]
Experimental Protocol: Anti-Helicobacter pylori MIC Determination (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against H. pylori.

Materials:

  • H. pylori strains (e.g., ATCC 43504)

  • Brucella broth supplemented with fetal bovine serum

  • Test compound (this compound)

  • Positive control antibiotics (e.g., metronidazole, amoxicillin)

  • Solvent for test compound (e.g., DMSO)

  • 96-well microtiter plates

  • Microaerophilic incubation system (e.g., gas jar with gas-generating sachets)

Procedure:

  • Prepare bacterial inoculum:

    • Culture H. pylori on an appropriate agar medium under microaerophilic conditions.

    • Harvest the bacteria and suspend them in Brucella broth to a standardized turbidity (e.g., McFarland standard 0.5).

  • Prepare compound dilutions:

    • Perform serial two-fold dilutions of the test compound and control antibiotics in Brucella broth in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2).

  • Determine MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

H_pylori_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare H. pylori Inoculum A1 Inoculate Microplate with Bacteria P1->A1 P2 Prepare Compound Dilutions in Microplate P2->A1 A2 Incubate under Microaerophilic Conditions A1->A2 D1 Visually Inspect for Bacterial Growth A2->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2

Workflow for determining the MIC of a compound against H. pylori.

Signaling Pathways

The precise signaling pathways modulated by this compound are not extensively characterized. However, based on the activities of structurally related diarylheptanoids, such as curcumin, potential targets and pathways can be inferred. Diarylheptanoids are known to modulate various signaling pathways involved in inflammation and cell proliferation.

Signaling_Pathways cluster_stimulus External Stimuli cluster_compound Compound Action cluster_pathways Signaling Pathways cluster_responses Cellular Responses LPS LPS / Pathogen NFkB NF-κB Pathway LPS->NFkB activates MAPK MAPK Pathway LPS->MAPK activates GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt activates Diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)- 1-phenyl-3-heptanone (and related diarylheptanoids) Diarylheptanoid->NFkB inhibits Diarylheptanoid->MAPK inhibits Diarylheptanoid->PI3K_Akt inhibits Inflammation Inflammation (e.g., COX-2, iNOS) Diarylheptanoid->Inflammation reduces Proliferation Cell Proliferation & Survival Diarylheptanoid->Proliferation inhibits Apoptosis Apoptosis Diarylheptanoid->Apoptosis induces NFkB->Inflammation promotes MAPK->Inflammation promotes PI3K_Akt->Proliferation promotes PI3K_Akt->Apoptosis inhibits

Inferred signaling pathways potentially modulated by diarylheptanoids.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for rigorous, independent experimental validation. The reproducibility of bioassays can be influenced by numerous factors, including cell line passage number, reagent quality, and specific laboratory conditions. Researchers are encouraged to establish and validate their own robust assay protocols.

References

Comparative Antioxidant Profile: 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone in the Context of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings.[1][2] Found in various medicinal plants such as Alpinia officinarum (lesser galangal) and Curcuma longa (turmeric), these compounds have garnered significant interest for their diverse biological activities, including antioxidant effects.[2][3] The antioxidant capacity of diarylheptanoids is generally attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals, and the extended conjugation of their chemical structure.

Comparative Antioxidant Activity Data

While specific IC50 values for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone in common antioxidant assays like DPPH and ABTS were not found in the surveyed literature, the following table presents data for other relevant diarylheptanoids to provide a comparative perspective on the potential antioxidant efficacy of this class of compounds.

Compound NameStructureSource Organism(s)DPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference(s)
This compound Chemical structure of this compoundAlpinia officinarum, Curcuma longa[3]Data not availableData not available
CurcuminChemical structure of CurcuminCurcuma longa2.8 µM-[1]
DemethoxycurcuminChemical structure of DemethoxycurcuminCurcuma longa39.2 µM-[1]
BisdemethoxycurcuminChemical structure of BisdemethoxycurcuminCurcuma longa308.7 µM-[1]
HirsutanonolChemical structure of HirsutanonolAlnus species13.7 µM-[4]
OregoninChemical structure of OregoninAlnus species20.2 µM-[4]
Platyphyllonol-5-O-β-D-xylopyranosideChemical structure of Platyphyllonol-5-O-β-D-xylopyranosideAlnus species30.1 µM-[4]
HirsutenoneChemical structure of HirsutenoneAlnus species37.4 µM-[4]

Experimental Protocols

Detailed methodologies for two common in vitro antioxidant capacity assays, the DPPH and ABTS assays, are provided below. These protocols are essential for researchers aiming to evaluate the antioxidant activity of this compound and other diarylheptanoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • Prepare a series of concentrations of the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid, Trolox, or quercetin) in the same solvent.

  • Assay:

    • In a 96-well microplate or cuvettes, mix a volume of the test compound or standard solution with a volume of the DPPH solution. A typical ratio is 1:1 (v/v).

    • Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.

    • A blank sample containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay:

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • A blank sample containing the solvent and ABTS•+ solution is also measured.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample. The IC50 value can also be determined.

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds like diarylheptanoids can be mediated through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

G ROS Reactive Oxygen Species (ROS) Diarylheptanoid Diarylheptanoid (e.g., 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl) -1-phenyl-3-heptanone) ROS->Diarylheptanoid Neutralized Neutralized Species Diarylheptanoid->Neutralized Nrf2_Keap1 Nrf2-Keap1 Complex Diarylheptanoid->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Antioxidant mechanisms of diarylheptanoids.

The diagram above illustrates two primary antioxidant mechanisms of diarylheptanoids. Firstly, they can directly scavenge reactive oxygen species (ROS) through hydrogen atom or electron donation. Secondly, they can activate the Nrf2-ARE signaling pathway. By promoting the dissociation of the Nrf2-Keap1 complex, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of phase II antioxidant enzymes, which enhances the cell's endogenous defense against oxidative stress.

G start Start: Prepare Diarylheptanoid Solutions and DPPH Reagent mix Mix Diarylheptanoid solution with DPPH solution in a 96-well plate start->mix incubate Incubate in the dark at room temperature (30 min) mix->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End: Comparative Analysis of Antioxidant Activity calculate->end

Caption: Experimental workflow for DPPH assay.

This workflow outlines the key steps involved in determining the antioxidant activity of a diarylheptanoid using the DPPH assay. The process begins with the preparation of reagents, followed by the reaction in a microplate, incubation, absorbance measurement, and finally, data analysis to determine the compound's antioxidant capacity.

References

Assessing the selectivity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone for pancreatic lipase over other lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of the natural compound 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone for pancreatic lipase over other lipases. This diarylheptanoid, isolated from the rhizomes of Alpinia officinarum, has been identified as an inhibitor of pancreatic lipase, a key enzyme in dietary fat digestion.[1][2] Its potential as a therapeutic agent for obesity and related metabolic disorders is contingent on its selectivity, which would minimize off-target effects.

Executive Summary

This compound demonstrates inhibitory activity against pancreatic lipase with a reported half-maximal inhibitory concentration (IC50) of 1.5 mg/mL.[1][2] While this indicates its potential as a pancreatic lipase inhibitor, a comprehensive assessment of its selectivity is currently limited by the lack of publicly available data on its inhibitory effects against other major lipases, such as gastric, lipoprotein, and hormone-sensitive lipases. However, preliminary evidence from extracts of Alpinia officinarum suggests that constituents of this plant may also interact with hormone-sensitive lipase.[3] Further research is required to quantify the selectivity profile of this specific compound.

Quantitative Data on Lipase Inhibition

The available quantitative data for the inhibitory activity of this compound is summarized in the table below. The lack of data for other lipases prevents a direct quantitative comparison of selectivity.

Lipase TypeSubstrateIC50 ValueSource Organism of Compound
Pancreatic LipaseTriolein1.5 mg/mLAlpinia officinarum
Gastric LipaseNot AvailableNot AvailableNot Available
Lipoprotein LipaseNot AvailableNot AvailableNot Available
Hormone-Sensitive LipaseNot AvailableNot AvailableNot Available

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the pancreatic lipase inhibitory activity of this compound.

Pancreatic Lipase Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the activity of pancreatic lipase in hydrolyzing its substrate, triolein.

Materials:

  • Enzyme: Porcine Pancreatic Lipase

  • Substrate: Triolein

  • Inhibitor: this compound

  • Buffer: Tris-HCl buffer (pH 8.0)

  • Emulsifier: Bile salts (e.g., sodium taurocholate)

  • Assay System: A suitable titration setup or a spectrophotometric method to measure the release of free fatty acids.

Procedure:

  • Substrate Emulsion Preparation: An emulsion of triolein is prepared in the Tris-HCl buffer containing bile salts to mimic the conditions in the small intestine.

  • Enzyme Solution Preparation: A stock solution of porcine pancreatic lipase is prepared in the Tris-HCl buffer.

  • Inhibitor Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: The reaction mixture is prepared by adding the substrate emulsion, buffer, and different concentrations of the inhibitor to a reaction vessel.

  • Enzyme Incubation: The reaction is initiated by adding the pancreatic lipase solution to the reaction mixture. The mixture is then incubated at 37°C with constant stirring.

  • Measurement of Lipase Activity: The activity of the lipase is determined by measuring the rate of release of free fatty acids from the hydrolysis of triolein. This can be done by titrating the liberated fatty acids with a standardized NaOH solution or by using a colorimetric method with a suitable indicator.

  • Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the inhibitor by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Pancreatic Lipase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sub_emulsion Substrate Emulsion (Triolein + Bile Salts) reaction_mix Prepare Reaction Mixture (Substrate + Buffer + Inhibitor) sub_emulsion->reaction_mix enzyme_sol Enzyme Solution (Pancreatic Lipase) incubation Initiate Reaction with Enzyme & Incubate at 37°C enzyme_sol->incubation inhibitor_sol Inhibitor Solutions (Serial Dilutions) inhibitor_sol->reaction_mix reaction_mix->incubation measure Measure Free Fatty Acid Release incubation->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Workflow for determining pancreatic lipase inhibition.

Logical Relationship for Assessing Lipase Selectivity

selectivity_assessment cluster_lipases Lipase Panel cluster_assays Inhibition Assays cluster_comparison Selectivity Assessment compound This compound p_lipase Pancreatic Lipase compound->p_lipase g_lipase Gastric Lipase compound->g_lipase l_lipase Lipoprotein Lipase compound->l_lipase hsl Hormone-Sensitive Lipase compound->hsl p_assay Determine IC50 (Pancreatic Lipase) p_lipase->p_assay g_assay Determine IC50 (Gastric Lipase) g_lipase->g_assay l_assay Determine IC50 (Lipoprotein Lipase) l_lipase->l_assay hsl_assay Determine IC50 (Hormone-Sensitive Lipase) hsl->hsl_assay compare Compare IC50 Values p_assay->compare g_assay->compare l_assay->compare hsl_assay->compare selectivity Determine Selectivity Profile compare->selectivity

Logical steps for assessing lipase selectivity.

Discussion and Future Directions

The available data confirms that this compound is an inhibitor of pancreatic lipase. However, to establish its utility as a selective inhibitor, further studies are imperative. A review of related compounds and extracts provides some context; for instance, an ethyl acetate fraction of Alpinia officinarum has been shown to inhibit pancreatic lipase and also suppress the action of hormone-sensitive lipase, suggesting that compounds from this plant may have broader lipase inhibitory activity.[3] In contrast, a study on grape seed extract demonstrated differential inhibition, with an 80% reduction in pancreatic lipase activity and a 30% reduction in lipoprotein lipase activity at the same concentration, indicating a degree of selectivity.[3]

To comprehensively assess the selectivity of this compound, it is recommended that future studies:

  • Determine the IC50 values of the compound against a panel of relevant lipases, including gastric lipase, lipoprotein lipase, and hormone-sensitive lipase, using standardized assay conditions.

  • Employ consistent experimental protocols across all lipase assays to ensure the comparability of the results.

  • Investigate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for each lipase to gain insights into the mechanism of action.

By generating this crucial comparative data, the scientific community can better evaluate the therapeutic potential and safety profile of this compound as a selective pancreatic lipase inhibitor.

References

Confirming the mechanism of action of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone through knockout/knockdown studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current understanding of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone's mechanism of action and a guide to its definitive confirmation through genetic studies.

For Immediate Release

Researchers and drug development professionals are constantly seeking novel compounds with potent therapeutic effects and well-defined mechanisms of action. This compound, also known as Yakuchinone B, a diarylheptanoid isolated from the seeds of Alpinia oxyphylla, has demonstrated significant anti-inflammatory and anticancer properties in preclinical studies. While existing research points towards the inhibition of key inflammatory pathways such as NF-κB and MAPK, and direct enzymatic inhibition of COX-1 and COX-2, definitive validation of these mechanisms through genetic knockout or knockdown studies has yet to be reported in publicly available literature.[1][2][3][4][5]

This guide provides a comprehensive overview of the current evidence for the mechanism of action of this compound. Furthermore, it offers detailed experimental protocols for utilizing knockout and knockdown studies to unequivocally confirm its molecular targets. This information is intended to empower researchers to build upon the existing knowledge and accelerate the development of this promising therapeutic candidate.

Proposed Mechanisms of Action

Current research suggests that this compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and enzymes:

  • Inhibition of the NF-κB Signaling Pathway: Studies have shown that Yakuchinone B can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][2] The proposed mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes like TNF-α and IL-6.[6]

  • Modulation of the MAPK Signaling Pathway: Preliminary evidence suggests that Yakuchinone B can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK cascade, which includes ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. The precise mechanism of how Yakuchinone B interacts with this pathway is still under investigation.

  • Direct Inhibition of Cyclooxygenase (COX) Enzymes: In silico molecular docking studies and in vitro assays have indicated that Yakuchinone B can directly bind to and inhibit the activity of both COX-1 and COX-2 enzymes.[4][5][7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Another area of investigation for Yakuchinone B and its derivatives is the inhibition of Islet Amyloid Polypeptide (IAPP) aggregation, suggesting a potential therapeutic application in type 2 diabetes.[8][9]

Comparative Performance and Quantitative Data

While direct comparative studies using knockout/knockdown models are unavailable, we can compare the reported inhibitory concentrations (IC50) of this compound against its proposed targets with those of well-established inhibitors.

CompoundTargetAssayIC50 ValueReference
This compound (Yakuchinone B) NF-κB ActivationLuciferase Reporter AssayNot explicitly reported, but demonstrated inhibition[1][2]
COX-1In vitro enzyme assayNot explicitly reported, but demonstrated inhibition[7]
COX-2In vitro enzyme assayNot explicitly reported, but demonstrated inhibition[7]
Compound 51 (Novel NF-κB Inhibitor) NF-κB ActivationLuciferase Reporter Assay172.2 ± 11.4 nM[10]
Emetine (Known NF-κB Inhibitor) IκBα PhosphorylationIn vitro assayIC50 values as low as 20 nM for NF-κB signaling inhibition[11][12]
Celecoxib (COX-2 Inhibitor) COX-2In vitro enzyme assay~40 nMCommercially available data
Ibuprofen (Non-selective COX Inhibitor) COX-1In vitro enzyme assay~13 µMCommercially available data
COX-2In vitro enzyme assay~15 µMCommercially available data

Visualizing the Proposed Mechanisms and Experimental Workflows

To clarify the proposed signaling pathways and the experimental approaches for their validation, the following diagrams are provided.

G Proposed Anti-inflammatory Mechanism of Yakuchinone B cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK IKK Receptor->IKK NF-κB (p50/p65) NF-κB (p50/p65) MAPK Cascade->NF-κB (p50/p65) Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IKK P NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Bound NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Yakuchinone B Yakuchinone B Yakuchinone B->MAPK Cascade Inhibits Yakuchinone B->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes Transcription

Caption: Proposed signaling pathway of Yakuchinone B.

G Workflow for siRNA-mediated Knockdown Validation Start Start Cell Culture Seed cells in 6-well plates Start->Cell Culture Transfection Transfect with target-specific siRNA or non-targeting control siRNA Cell Culture->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation Treatment Treat with Yakuchinone B or vehicle control Incubation->Treatment Harvest Harvest cells for analysis Treatment->Harvest Analysis Western Blot for protein knockdown Luciferase assay for pathway activity ELISA for cytokine production Harvest->Analysis End End Analysis->End

Caption: siRNA knockdown experimental workflow.

G Workflow for CRISPR/Cas9-mediated Knockout Generation Start Start Design gRNA Design and clone gRNA targeting the gene of interest Start->Design gRNA Transfection Co-transfect cells with Cas9 and gRNA expression vectors Design gRNA->Transfection Selection Select transfected cells (e.g., antibiotic resistance, FACS) Transfection->Selection Single Cell Cloning Isolate single cells to establish clonal populations Selection->Single Cell Cloning Expansion Expand clonal populations Single Cell Cloning->Expansion Validation Genomic DNA sequencing Western Blot for protein knockout Expansion->Validation Functional Assays Use validated knockout cell line for mechanism of action studies Validation->Functional Assays End End Functional Assays->End

Caption: CRISPR/Cas9 knockout workflow.

Experimental Protocols for Mechanism of Action Confirmation

The following protocols provide a framework for utilizing siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout to definitively identify the molecular targets of this compound.

Protocol 1: siRNA-Mediated Knockdown of Target Proteins

This protocol describes the transient knockdown of target proteins (e.g., p65/RelA, ERK1/2, COX-2) to assess the dependence of Yakuchinone B's activity on their expression.

Materials:

  • HEK293T or other suitable cell line

  • Target-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium (DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • This compound

  • Reagents for Western blotting, luciferase assay, or ELISA

Procedure:

  • Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate with complete culture medium.

  • Transfection Complex Preparation:

    • In tube A, dilute 20 pmol of siRNA (target-specific or control) in 100 µL of Opti-MEM.

    • In tube B, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

    • Combine the contents of tube A and tube B, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Treatment: Following incubation, replace the medium with fresh medium containing either this compound at the desired concentration or a vehicle control (e.g., DMSO).

  • Analysis: After the desired treatment period (e.g., 6-24 hours), harvest the cells.

    • Western Blot: Lyse a portion of the cells to confirm the knockdown of the target protein.

    • Functional Assays: Use the remaining cells to perform functional assays, such as a luciferase reporter assay for NF-κB activity or an ELISA for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).[9][13][14][15]

Protocol 2: Generation of a Stable Knockout Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable cell line lacking a specific target gene (e.g., RELA for NF-κB p65) to investigate the compound's mechanism.[16][17][18]

Materials:

  • HEK293T or other suitable cell line

  • Cas9 expression vector

  • gRNA expression vector targeting the gene of interest

  • Donor plasmid with a selection marker (optional, for homology-directed repair)

  • Transfection reagent

  • Complete cell culture medium

  • Selection antibiotic (e.g., puromycin) if a selection marker is used

  • 96-well plates for single-cell cloning

  • Reagents for genomic DNA extraction, PCR, and sequencing

  • Reagents for Western blotting

Procedure:

  • gRNA Design and Cloning: Design and clone a specific gRNA sequence targeting an early exon of the gene of interest into a suitable expression vector.

  • Transfection: Co-transfect the Cas9 and gRNA expression vectors (and donor plasmid if applicable) into the target cells using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, begin selection of transfected cells by adding the appropriate antibiotic to the culture medium.

  • Single-Cell Cloning: After selection, dilute the cell suspension to a concentration of approximately 1 cell per 100 µL and plate into 96-well plates to isolate single clones.

  • Clonal Expansion: Expand the single-cell-derived colonies.

  • Validation of Knockout:

    • Genomic Level: Extract genomic DNA from each clone, amplify the targeted region by PCR, and sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

    • Protein Level: Perform Western blot analysis to confirm the absence of the target protein.

  • Functional Studies: Use the validated knockout cell line and the parental wild-type cell line to perform comparative studies with this compound to determine if the absence of the target gene ablates the compound's activity.

By employing these rigorous genetic approaches, the scientific community can definitively confirm the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and information from the SDS of similar substances.[1] Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical. This substance is intended for research use only and not for human or medical use.[2][3]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and appropriate disposal methods.

Personal Protective Equipment (PPE)

Proper PPE is crucial to minimize exposure to chemical hazards. The level of PPE required may vary based on the specific experimental conditions and quantities of the substance being used.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1] It is important to select gloves that are appropriate for the specific solvents being used.
Body Protection A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin.[1] For larger quantities or in case of a significant splash risk, chemical-resistant suits may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.
Operational Plan

A systematic approach to handling ensures safety and minimizes the risk of contamination or exposure.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any institutional safety protocols.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the workspace, preferably a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment and reagents ready.

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, such as safety showers and eyewash stations.[1]

2. Handling and Experimentation:

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use a spatula or other appropriate tools for transfer. Weighing should be done in a fume hood or a balance enclosure.[1]

  • Dissolving and Mixing: When preparing solutions, add the compound to the solvent slowly to avoid splashing.[1]

  • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Monitor the reaction closely.[1]

3. Post-Handling and Storage:

  • Decontamination: Clean all glassware and equipment that came into contact with the substance.[1]

  • Waste Segregation: Properly segregate all waste generated during the experiment according to the disposal plan below.[1]

  • Storage: Store the unused compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The compound should be stored at -20°C for long-term stability.[2]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items appropriately.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_Safety_Info Review Safety Information Assemble_PPE Assemble PPE Review_Safety_Info->Assemble_PPE Prepare_Work_Area Prepare Work Area Assemble_PPE->Prepare_Work_Area Check_Emergency_Equipment Check Emergency Equipment Prepare_Work_Area->Check_Emergency_Equipment Weigh_Transfer Weighing and Transfer Check_Emergency_Equipment->Weigh_Transfer Dissolve_Mix Dissolving and Mixing Weigh_Transfer->Dissolve_Mix Heat_React Heating and Reactions Dissolve_Mix->Heat_React Decontaminate Decontaminate Equipment Heat_React->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Store_Chemical Store Unused Chemical Segregate_Waste->Store_Chemical Dispose_Chemical_Waste Dispose of Chemical Waste Segregate_Waste->Dispose_Chemical_Waste Dispose_Contaminated_Materials Dispose of Contaminated Materials Segregate_Waste->Dispose_Contaminated_Materials Remove_PPE Remove PPE Store_Chemical->Remove_PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone
Reactant of Route 2
5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.